YM-53601
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H22ClFN2O |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-[(2Z)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride |
InChI |
InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18+; |
InChI Key |
JWXYVHMBPISIJQ-LTRPLHCISA-N |
Isomeric SMILES |
C1CN2CCC1/C(=C(\COC3=CC4=C(C=C3)C5=CC=CC=C5N4)/F)/C2.Cl |
Canonical SMILES |
C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl |
Synonyms |
(E)-2-(2-fluoro-2-(quinuclidin-3-ylidene)ethoxy)-9H-carbazole monohydrochloride YM 53601 YM-53601 YM53601 |
Origin of Product |
United States |
Foundational & Exploratory
YM-53601: A Potent Inhibitor of Squalene Synthase for Hyperlipidemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
YM-53601 is a novel, potent, and specific inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] This enzyme catalyzes a critical step in the cholesterol biosynthesis pathway, specifically the dimerization of two farnesyl pyrophosphate molecules to form squalene.[3] By inhibiting this step, this compound effectively reduces the synthesis of cholesterol and subsequently lowers plasma levels of non-high-density lipoprotein cholesterol (non-HDL-C) and triglycerides.[3][4] Preclinical studies in various animal models have demonstrated its efficacy in reducing plasma lipids, suggesting its potential as a therapeutic agent for hypercholesterolemia and hypertriglyceridemia in humans.[3][4]
Core Function and Mechanism of Action
The primary function of this compound is the inhibition of squalene synthase.[5] This enzyme represents a key regulatory point in the mevalonate pathway. Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the pathway, squalene synthase inhibitors do not affect the synthesis of essential non-sterol isoprenoids like ubiquinone and dolichol, which are vital for cellular functions.[3] The inhibition of squalene synthase by this compound leads to a reduction in the production of squalene, a direct precursor to cholesterol.[3][5] This targeted action within the sterol biosynthesis pathway results in decreased downstream production of cholesterol.[5]
Furthermore, studies have indicated that this compound also suppresses lipogenic biosynthesis in the liver, including the synthesis of triglycerides and free fatty acids.[6] The compound has been shown to decrease the secretion of cholesterol and triglycerides from the liver.[6] Additionally, this compound has been observed to enhance the clearance rate of plasma low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[7]
Beyond its lipid-lowering effects, this compound has been investigated for its potential in other therapeutic areas. For instance, it has been shown to reduce mitochondrial cholesterol levels in hepatocellular carcinoma cells and potentiate the effects of chemotherapeutic agents.[1][8] It has also been identified as an inhibitor of FDFT1 activity that can abrogate Hepatitis C virus (HCV) propagation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound on Squalene Synthase
| Species/Cell Line | Tissue Source | IC50 (nM) |
| Human | HepG2 Cells | 79[1] |
| Rhesus Monkey | Hepatic Microsomes | 45[1] |
| Guinea Pig | Hepatic Microsomes | 46[1] |
| Rat | Hepatic Microsomes | 90[1] |
| Hamster | Hepatic Microsomes | 170[1] |
Table 2: In Vivo Efficacy of this compound on Cholesterol Biosynthesis and Plasma Lipids
| Animal Model | Parameter | Dosage | Duration | Effect |
| Rat | Cholesterol Biosynthesis | 32 mg/kg (single p.o.) | N/A | ED50[1][3][4] |
| Guinea Pig | Plasma non-HDL-C | 100 mg/kg/day | 14 days | 47% reduction[4] |
| Rhesus Monkey | Plasma non-HDL-C | 50 mg/kg (twice daily) | 21 days | 37% reduction[3][4] |
| Hamster (Normal Diet) | Plasma Triglycerides | 50 mg/kg/day | 5 days | 81% reduction[3][4] |
| Hamster (High-Fat Diet) | Plasma Triglycerides | 100 mg/kg/day | 7 days | 73% reduction[3][4] |
| Hamster | Plasma non-HDL-C | 50 mg/kg/day | 5 days | ~70% reduction[1] |
Signaling Pathway and Experimental Workflow
Cholesterol Biosynthesis Pathway and this compound Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
YM-53601: A Potent Inhibitor of Squalene Synthase for Hyperlipidemia Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hyperlipidemia, characterized by elevated levels of cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. While statins, which inhibit HMG-CoA reductase, are the cornerstone of treatment, there remains a need for alternative and complementary therapeutic strategies. Squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway, represents a promising target for novel lipid-lowering agents. This technical guide provides a comprehensive overview of YM-53601, a potent and specific inhibitor of squalene synthase. We delve into its mechanism of action, summarize key preclinical data from in vitro and in vivo studies, and provide detailed experimental methodologies for the assays cited. Furthermore, this guide presents signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction to Squalene Synthase and the Rationale for Inhibition
Cholesterol biosynthesis is a complex, multi-step process vital for cellular function.[1] Squalene synthase (farnesyl-diphosphate farnesyltransferase) is a microsomal enzyme that catalyzes the first committed step in cholesterol biosynthesis: the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2][3] This reaction is a critical branch point in the mevalonate pathway.[4] While upstream products of the mevalonate pathway, such as FPP and geranylgeranyl pyrophosphate, are essential for the synthesis of non-sterol isoprenoids (e.g., ubiquinone, dolichols, and prenylated proteins), squalene is exclusively a precursor for sterol synthesis.[5]
Inhibition of squalene synthase, therefore, offers a targeted approach to lowering cholesterol levels with a potentially lower risk of interfering with the production of essential non-sterol isoprenoids, a concern with HMG-CoA reductase inhibitors (statins).[2][6] By blocking the formation of squalene, SQS inhibitors are expected to reduce the cellular pool of cholesterol, leading to an upregulation of LDL receptors and increased clearance of LDL-cholesterol from the circulation.[6]
This compound: A Novel Squalene Synthase Inhibitor
This compound, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a potent inhibitor of squalene synthase.[3] Preclinical studies have demonstrated its efficacy in reducing plasma cholesterol and triglyceride levels in various animal models.[2][3]
Mechanism of Action
This compound exerts its lipid-lowering effects by directly inhibiting the enzymatic activity of squalene synthase.[2] This inhibition blocks the conversion of farnesyl pyrophosphate to squalene, thereby reducing the substrate available for cholesterol synthesis.[2] The reduction in hepatic cholesterol levels is believed to trigger a compensatory increase in the expression of LDL receptors, leading to enhanced clearance of LDL cholesterol from the bloodstream.[6] Furthermore, studies suggest that this compound may also decrease plasma triglycerides by inhibiting the biosynthesis of free fatty acids and triglycerides and by suppressing the secretion of very-low-density lipoprotein (VLDL) from the liver.[4][7]
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative data from preclinical studies evaluating the potency and efficacy of this compound.
Table 1: In Vitro Inhibition of Squalene Synthase by this compound
| Species/Cell Line | Tissue Source | IC50 (nM) | Reference |
| Human | HepG2 Cells | 79 | |
| Rat | Liver Microsomes | 90 | |
| Hamster | Liver Microsomes | 170 | |
| Guinea-pig | Liver Microsomes | 46 | |
| Rhesus Monkey | Liver Microsomes | 45 |
Table 2: In Vivo Effects of this compound on Plasma Lipids
| Animal Model | Diet | Dose | Duration | Effect on non-HDL-C | Effect on Triglycerides | Reference |
| Rats | High-fat | 50 mg/kg/day | 1 week | ↓ 44% | ↓ 33% | [2] |
| Guinea-pigs | Normal | 100 mg/kg/day | 14 days | ↓ 47% | Not reported | [3] |
| Rhesus Monkeys | Normal | 50 mg/kg, twice daily | 21 days | ↓ 37% | Not reported | [3] |
| Hamsters | Normal | 50 mg/kg/day | 5 days | ↓ 74% | ↓ 81% | [2] |
| Hamsters | High-fat | 100 mg/kg/day | 7 days | Not reported | ↓ 73% | [3] |
Experimental Protocols
This section provides a detailed methodology for a representative squalene synthase inhibition assay, based on commonly used protocols.
Squalene Synthase Inhibition Assay in Rat Liver Microsomes
Objective: To determine the in vitro inhibitory activity of this compound on squalene synthase.
Materials:
-
Rat liver microsomes (prepared from fresh or frozen liver tissue)
-
This compound
-
[3H]-Farnesyl pyrophosphate (FPP)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Scintillation cocktail
-
Solvent for extraction (e.g., hexane or a mixture of chloroform and methanol)
Procedure:
-
Preparation of Microsomes: Homogenize fresh or thawed rat liver in ice-cold buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA). Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria. The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the microsomes. Resuspend the microsomal pellet in the buffer.
-
Assay Reaction: In a microcentrifuge tube, combine the following in order:
-
Potassium phosphate buffer
-
MgCl₂
-
DTT
-
NADPH
-
Varying concentrations of this compound (or vehicle control)
-
Rat liver microsomes
-
-
Initiation of Reaction: Start the reaction by adding [³H]-FPP to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH). Extract the lipid-soluble products, including the radiolabeled squalene, by adding an organic solvent. Vortex vigorously and centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the action of this compound.
Caption: Cholesterol biosynthesis pathway highlighting the site of action of this compound.
Caption: Experimental workflow for the in vitro squalene synthase inhibition assay.
Caption: Logical relationship of this compound's action from enzyme inhibition to lipid reduction.
Conclusion
This compound is a potent inhibitor of squalene synthase with demonstrated efficacy in reducing both plasma cholesterol and triglyceride levels in preclinical models. Its targeted mechanism of action at a key committed step in cholesterol biosynthesis makes it an attractive candidate for the management of hyperlipidemia, potentially with a favorable side-effect profile compared to statins. The data presented in this technical guide underscore the potential of this compound and provide a foundational resource for researchers and drug development professionals working in the field of cardiovascular therapeutics. Further clinical investigation is warranted to establish its safety and efficacy in humans.
References
- 1. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 4. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 6. squalene synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
An In-depth Technical Guide to YM-53601 and the FDFT1 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of YM-53601, a potent and specific inhibitor of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1), also known as squalene synthase. FDFT1 is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol synthesis.[1][2][3] This document details the mechanism of action of this compound, summarizes its in vitro and in vivo efficacy, and provides detailed experimental protocols for its study. Furthermore, it elucidates the FDFT1 inhibition pathway and presents this information through structured data tables and detailed diagrams to facilitate understanding and further research in the field of lipid-lowering agents and associated therapeutic areas.
Introduction to FDFT1 and the Cholesterol Biosynthesis Pathway
Farnesyl-diphosphate farnesyltransferase 1 (FDFT1), or squalene synthase, is a key, membrane-associated enzyme located in the endoplasmic reticulum.[4][5] It plays a pivotal role in the mevalonate pathway by catalyzing the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[6][7] This two-step reaction is the first enzymatic step dedicated solely to the biosynthesis of sterols, including cholesterol.[1][2] The inhibition of FDFT1 represents a targeted approach to lowering cholesterol levels without affecting the synthesis of other essential non-sterol isoprenoids derived from FPP, such as ubiquinone and dolichols.[3][6]
This compound: A Potent FDFT1 Inhibitor
This compound, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a novel and potent inhibitor of squalene synthase.[6][8] Its inhibitory action on FDFT1 leads to a significant reduction in cholesterol biosynthesis.[3][6][9] Preclinical studies have demonstrated its efficacy in lowering plasma cholesterol and triglyceride levels in various animal models.[6][8][10]
Mechanism of Action
This compound functions as a squalene synthetase inhibitor by interacting with the enzyme's active site. This interaction is characterized by specific electrostatic and hydrophobic interactions that promote conformational changes in the enzyme, thereby impacting substrate orientation and binding.[11] By blocking the conversion of FPP to squalene, this compound effectively curtails the downstream production of cholesterol.
Quantitative Data on this compound Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound on Squalene Synthase (FDFT1)
| Species/Cell Line | Tissue/Preparation | IC50 (nM) | Reference |
| Human | HepG2 cells | 79 | [9][12] |
| Rat | Liver microsomes | 90 | [9] |
| Hamster | Liver microsomes | 170 | [12] |
| Guinea-pig | Liver microsomes | 46 | [12] |
| Rhesus monkey | Liver microsomes | 45 | [12] |
Table 2: In Vivo Efficacy of this compound on Cholesterol Biosynthesis and Plasma Lipids
| Animal Model | Parameter | Dosage | Effect | Reference |
| Rats | Cholesterol Biosynthesis | 32 mg/kg (single oral dose) | ED50 | [6][9] |
| Guinea-pigs | Plasma non-HDL-C | 100 mg/kg/day for 14 days | 47% reduction | [8] |
| Rhesus monkeys | Plasma non-HDL-C | 50 mg/kg, twice daily for 21 days | 37% reduction | [8] |
| Hamsters (normal diet) | Plasma Triglycerides | 50 mg/kg/day for 5 days | 81% decrease | [6][8] |
| Hamsters (high-fat diet) | Plasma Triglycerides | 100 mg/kg/day for 7 days | 73% decrease | [6][8] |
Table 3: Comparative Efficacy of this compound with Other Lipid-Lowering Agents
| Animal Model | Treatment | Dosage | Effect on non-HDL-C | Reference |
| Guinea-pigs | This compound | 100 mg/kg/day for 14 days | 47% reduction | [8] |
| Pravastatin | 100 mg/kg/day for 14 days | 33% reduction | [8] | |
| Rhesus monkeys | This compound | 50 mg/kg, twice daily for 21 days | 37% reduction | [8] |
| Pravastatin | 25 mg/kg, twice daily for 28 days | No significant effect | [8] | |
| Animal Model | Treatment | Dosage | Effect on Triglycerides | Reference |
| Hamsters (high-fat diet) | This compound | 100 mg/kg/day for 7 days | 73% reduction | [6][8] |
| Fenofibrate | 100 mg/kg/day for 7 days | 53% reduction | [6][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and FDFT1 inhibition.
Squalene Synthase (FDFT1) Activity Assay
This protocol is based on the measurement of the conversion of a radiolabeled substrate to squalene.
Materials:
-
Hepatic microsomes (from liver tissue or cell lines)
-
[³H]farnesyl diphosphate ([³H]FPP)
-
Assay buffer: 100 mM potassium phosphate buffer (pH 7.4), 10 mM MgCl₂, 5 mM NADPH, 10 mM dithiothreitol (DTT)
-
This compound or other inhibitors
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare hepatic microsomes from the desired species or cell line.
-
Pre-incubate the microsomal protein (50-100 µg) with various concentrations of this compound or vehicle control in the assay buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding [³H]FPP (e.g., 10 µM).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding an appropriate stop solution (e.g., 1 M HCl).
-
Extract the lipid-soluble products, including [³H]squalene, using an organic solvent (e.g., hexane).
-
Quantify the amount of [³H]squalene formed by liquid scintillation counting.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
A non-radioactive, fluorescence-based assay can also be employed by monitoring the depletion of NADPH, a cofactor in the FDFT1 reaction, which is stoichiometric with squalene formation.[7] The decrease in NADPH concentration over time is measured by detecting its fluorescence.[7]
In Vivo Cholesterol Biosynthesis Assay
This protocol describes the measurement of cholesterol synthesis in rats using a tracer.
Materials:
-
Rats
-
[¹⁴C]acetate or deuterated water (²H₂O)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose solution)
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Scintillation counter or mass spectrometer
Procedure:
-
Administer this compound or vehicle control orally to rats at the desired doses.
-
After a specified time (e.g., 1 hour), administer the tracer ([¹⁴C]acetate or ²H₂O) intraperitoneally or orally.
-
After a further incubation period (e.g., 1-2 hours), collect blood and/or liver tissue.
-
Extract total lipids from the plasma or liver homogenates.
-
Isolate the cholesterol fraction using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of tracer incorporated into cholesterol using a scintillation counter (for ¹⁴C) or gas chromatography-mass spectrometry (for ²H).
-
Calculate the rate of cholesterol synthesis and the dose-dependent inhibition by this compound to determine the ED50 value.
Measurement of Plasma Cholesterol and Triglyceride Levels
This protocol outlines the standard procedure for quantifying plasma lipids in animal models.
Materials:
-
Animal models (e.g., hamsters, guinea-pigs, rhesus monkeys)
-
This compound or other lipid-lowering agents
-
Vehicle control
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Commercial enzymatic assay kits for total cholesterol, HDL-cholesterol, and triglycerides.
Procedure:
-
Treat the animals with this compound or a comparator drug for the specified duration. A control group should receive the vehicle.
-
At the end of the treatment period, collect blood samples from the animals after an overnight fast.[13]
-
Separate the plasma by centrifugation.
-
Determine the concentrations of total cholesterol, HDL-cholesterol, and triglycerides in the plasma using commercially available enzymatic kits according to the manufacturer's instructions.
-
Calculate the concentration of non-HDL cholesterol using the formula: Non-HDL-C = Total Cholesterol - HDL-Cholesterol.
-
Compare the lipid levels between the treatment and control groups to assess the efficacy of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FDFT1 inhibition pathway and a typical experimental workflow for evaluating FDFT1 inhibitors.
Caption: FDFT1 inhibition pathway by this compound.
Caption: Experimental workflow for FDFT1 inhibitors.
Conclusion
This compound is a potent and specific inhibitor of FDFT1, demonstrating significant lipid-lowering effects in a variety of preclinical models. Its targeted mechanism of action within the cholesterol biosynthesis pathway makes it a valuable tool for research and a potential therapeutic candidate for hyperlipidemia. The data and protocols presented in this guide are intended to support further investigation into this compound and the broader field of FDFT1 inhibition.
References
- 1. Conditional targeting of cholesterol biosynthesis [mpinat.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDFT1 farnesyl-diphosphate farnesyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments [mdpi.com]
- 6. Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 8. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Measurement of in vivo cholesterol synthesis from 2H2O: a rapid procedure for the isolation, combustion, and isotopic assay of erythrocyte cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholesterol, Triglycerides, and Associated Lipoproteins - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Squalene Synthase Inhibitor YM-53601: A Technical Guide to its Effects on Cholesterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a potent and selective inhibitor of the enzyme squalene synthase. This enzyme catalyzes the first committed step in cholesterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By targeting this critical juncture, this compound effectively curtails the production of cholesterol. This technical guide provides a comprehensive overview of the effects of this compound on cholesterol biosynthesis, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action
This compound exerts its cholesterol-lowering effects by directly inhibiting squalene synthase. This inhibition leads to a reduction in the intracellular pool of cholesterol. The depletion of intracellular cholesterol is sensed by the Sterol Regulatory Element-Binding Protein (SREBP) pathway. Specifically, the reduction in cholesterol levels is expected to activate SREBP-2, a key transcription factor that upregulates the expression of genes involved in cholesterol uptake and synthesis, most notably the LDL receptor and HMG-CoA reductase. The upregulation of the LDL receptor enhances the clearance of LDL cholesterol from the circulation, a primary mechanism for its plasma cholesterol-lowering effect.
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Squalene Synthase by this compound
| Species/Cell Line | Preparation | IC50 (nM) |
| Human | HepG2 Cell Microsomes | 79[1] |
| Rhesus Monkey | Hepatic Microsomes | 45[1] |
| Guinea-pig | Hepatic Microsomes | 46[1] |
| Rat | Hepatic Microsomes | 90[1] |
| Hamster | Hepatic Microsomes | 170[1] |
Table 2: In Vivo Efficacy of this compound on Cholesterol Biosynthesis and Plasma Lipids
| Animal Model | Dosage | Duration | Effect | Reference |
| Rat | 32 mg/kg (single dose) | 1 hour | 50% inhibition of cholesterol biosynthesis (ED50) | [1] |
| Guinea-pig | 100 mg/kg/day | 14 days | 47% reduction in plasma non-HDL-C | |
| Rhesus Monkey | 50 mg/kg (twice daily) | 21 days | 37% decrease in plasma non-HDL-C | |
| Hamster (normal diet) | 50 mg/kg/day | 5 days | 81% decrease in plasma triglycerides | |
| Hamster (high-fat diet) | 100 mg/kg/day | 7 days | 73% decrease in plasma triglycerides |
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway and this compound Inhibition
Caption: this compound inhibits squalene synthase, blocking the conversion of FPP to squalene.
SREBP-2 Feedback Regulation by this compound
Caption: this compound-induced cholesterol depletion leads to SREBP-2 activation.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's efficacy and mechanism.
Experimental Protocols
Preparation of Hepatic Microsomes
This protocol is for the isolation of the microsomal fraction from liver tissue, which is enriched in squalene synthase.
Materials:
-
Fresh or frozen liver tissue
-
Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
High-speed refrigerated centrifuge
-
Ultracentrifuge
-
Dounce homogenizer
Procedure:
-
Mince the liver tissue on ice and wash with ice-cold homogenization buffer.
-
Homogenize the tissue in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Carefully collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in the desired buffer for the enzyme assay.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
In Vitro Squalene Synthase Activity Assay
This assay measures the conversion of radiolabeled farnesyl pyrophosphate to squalene to determine the inhibitory activity of this compound.
Materials:
-
Hepatic microsomes (prepared as above)
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 10 mM MgCl₂, 2 mM NADPH
-
[³H]-Farnesyl pyrophosphate (FPP)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and vials
-
Hexane
Procedure:
-
In a microcentrifuge tube, pre-incubate the hepatic microsomes (approximately 50-100 µg of protein) with various concentrations of this compound or vehicle control in the assay buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding [³H]-FPP to a final concentration of 5-10 µM.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 1 M HCl.
-
Extract the lipid-soluble products (including squalene) by adding 1 ml of hexane and vortexing vigorously.
-
Centrifuge to separate the phases and transfer the upper hexane layer to a scintillation vial.
-
Evaporate the hexane and add scintillation cocktail.
-
Quantify the amount of [³H]-squalene formed using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
In Vivo Cholesterol Biosynthesis Assay
This protocol assesses the effect of this compound on de novo cholesterol synthesis in a live animal model.
Materials:
-
Rodent model (e.g., rats)
-
This compound suspension for oral gavage
-
[¹⁴C]-Acetate solution
-
Anesthetics
-
Equipment for blood and tissue collection
Procedure:
-
Administer this compound or vehicle control to the animals via oral gavage at the desired doses.
-
After a specified time (e.g., 1 hour), administer [¹⁴C]-acetate via intraperitoneal injection.
-
After a further incubation period (e.g., 1-2 hours), anesthetize the animals and collect blood and liver tissue.
-
Extract total lipids from the plasma and a portion of the liver.
-
Separate the cholesterol fraction from the lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [¹⁴C] incorporated into cholesterol using a scintillation counter.
-
Calculate the inhibition of cholesterol biosynthesis relative to the vehicle-treated control group.
Measurement of Plasma Cholesterol and Triglycerides
This is a standard enzymatic colorimetric method for quantifying plasma lipid levels.
Materials:
-
Plasma samples from treated and control animals
-
Commercial enzymatic kits for total cholesterol and triglycerides
-
Spectrophotometer or plate reader
Procedure:
-
Collect blood from animals into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
Follow the instructions provided with the commercial enzymatic kits. Typically, this involves mixing a small volume of plasma with the kit reagents.
-
Incubate the mixture for the recommended time at the specified temperature to allow the enzymatic reactions to proceed.
-
Measure the absorbance of the resulting colored product at the wavelength specified in the kit protocol.
-
Calculate the concentration of cholesterol and triglycerides in the plasma based on a standard curve.
Western Blot for Nuclear SREBP-2 Activation
This protocol is designed to detect the active, nuclear form of SREBP-2 in liver tissue from animals treated with this compound.
Materials:
-
Liver tissue from treated and control animals
-
Nuclear protein extraction kit or buffers
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibody specific for the N-terminal of SREBP-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Homogenize liver tissue and perform subcellular fractionation to isolate the nuclear fraction using a commercial kit or established protocols.
-
Determine the protein concentration of the nuclear extracts.
-
Separate equal amounts of nuclear protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SREBP-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensity corresponding to the mature, nuclear form of SREBP-2 (approximately 68 kDa).
Conclusion
This compound is a potent inhibitor of squalene synthase with demonstrated efficacy in reducing cholesterol biosynthesis and lowering plasma cholesterol and triglyceride levels in various preclinical models. Its mechanism of action, involving the direct inhibition of a key enzyme in the cholesterol synthesis pathway and the subsequent upregulation of LDL receptor expression via the SREBP-2 feedback loop, makes it a compound of significant interest for the management of dyslipidemia. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other squalene synthase inhibitors.
References
The Impact of YM-53601 on Triglyceride Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of YM-53601, a potent squalene synthase inhibitor, and its significant impact on triglyceride metabolism. By consolidating key preclinical data, this document serves as a comprehensive resource, detailing the compound's mechanism of action, quantitative effects on lipid profiles, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound is a competitive inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase, FDFT1), a critical enzyme in the cholesterol biosynthesis pathway.[1] Squalene synthase catalyzes the first committed step in cholesterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2][3] By blocking this step, this compound not only reduces the synthesis of cholesterol but also initiates a signaling cascade that profoundly affects triglyceride metabolism.
Inhibition of cholesterol synthesis leads to a depletion of intracellular sterols. This activates the Sterol-Regulatory Element-Binding Protein 2 (SREBP-2), a transcription factor that upregulates the expression of the LDL receptor gene.[4] The resulting increase in LDL receptors on the surface of hepatocytes enhances the clearance of LDL and its precursor, VLDL remnants (IDL), from the circulation.[4]
Beyond its effects on cholesterol-related pathways, this compound directly impacts triglyceride metabolism through a dual mechanism:
-
Inhibition of Lipogenesis: this compound has been shown to suppress the biosynthesis of triglycerides and free fatty acids in the liver.[5]
-
Enhanced VLDL Clearance: The compound accelerates the removal of Very Low-Density Lipoprotein (VLDL) particles from the plasma, a process that appears to be independent of lipoprotein lipase (LPL) activity.[4][5]
These combined actions result in a potent reduction of plasma triglyceride levels, a key therapeutic goal in the management of dyslipidemia.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters of lipid metabolism as reported in key preclinical studies.
Table 1: In Vitro Inhibition of Squalene Synthase by this compound
| Species / Cell Line | IC₅₀ (nM) |
|---|---|
| Human (HepG2) | 79[6] |
| Rhesus Monkey | 45[6] |
| Guinea-pig | 46[6] |
| Rat | 90[6] |
| Hamster | 170[6] |
Table 2: Effect of this compound on Plasma Lipids in Hamsters
| Diet | Treatment | Dose (mg/kg/day) | Duration | % Decrease in Triglycerides | % Decrease in Total Cholesterol |
|---|---|---|---|---|---|
| Normal | This compound | 50 | 5 days | 81%[2][7] | 57%[4] |
| Normal | This compound (single dose) | 50 | 1 day | 64%[4] | 35%[4] |
| High-Fat | This compound | 100 | 7 days | 73%[2][7] | Not Reported |
| High-Fat | Fenofibrate | 100 | 7 days | 53%[2][7] | Not Reported |
Table 3: Effect of this compound on Plasma Lipids in Rhesus Monkeys (Normal Diet)
| Treatment | Dose (mg/kg, twice daily) | Duration | % Decrease in non-HDL-C |
|---|---|---|---|
| This compound | 50 | 21 days | 37%[2][7] |
| Pravastatin | 25 | 28 days | No significant change[2][7] |
Table 4: Effect of this compound on Hepatic Lipogenesis in Cholestyramine-Treated Rats (Single Dose)
| Parameter | ED₅₀ (mg/kg) |
|---|---|
| Cholesterol Biosynthesis | 32[2][6] |
| Triglyceride Biosynthesis | Similar dose range to cholesterol[5] |
| Free Fatty Acid Biosynthesis | Similar dose range to cholesterol[5] |
Key Experimental Protocols
This section provides detailed methodologies for the pivotal experiments used to characterize the effects of this compound on triglyceride metabolism.
In Vitro Squalene Synthase Activity Assay
-
Source of Enzyme: Hepatic microsomes were prepared from various species (rats, hamsters, guinea-pigs, rhesus monkeys) and from the human hepatoma cell line, HepG2.[2]
-
Substrate: [³H]farnesyl diphosphate was used as the substrate.[6]
-
Procedure: The assay measures the conversion of [³H]farnesyl diphosphate to [³H]squalene. Microsomal preparations were incubated with the substrate in the presence of various concentrations of this compound.[2][6]
-
Analysis: The reaction products were extracted and quantified using liquid scintillation counting. The IC₅₀ value, the concentration of this compound required to inhibit 50% of the enzyme activity, was then calculated.[6]
In Vivo Lipogenesis Biosynthesis Assay
-
Animal Model: Male Sprague-Dawley rats were pre-treated with cholestyramine to upregulate lipogenic pathways.[5]
-
Procedure:
-
Rats were administered a single oral dose of this compound.
-
One hour after drug administration, [¹⁴C]-acetate was injected intraperitoneally as a tracer for the synthesis of cholesterol, triglycerides, and free fatty acids.[2]
-
After a specified period, animals were euthanized, and livers were collected.
-
-
Analysis: Lipids were extracted from the liver, separated by thin-layer chromatography, and the incorporation of [¹⁴C] into each lipid fraction was quantified to determine the rate of biosynthesis.[2][5] The ED₅₀ value for the inhibition of cholesterol biosynthesis was determined to be 32 mg/kg.[2]
Plasma Lipoprotein Clearance Assay
This assay was designed to measure the rate at which VLDL and LDL are removed from the bloodstream.
-
Animal Model: Male Syrian hamsters maintained on a normal diet.[4]
-
Labeling: VLDL and LDL particles were fluorescently labeled with 1,1′-Dioctadecyl-3,3,3′,3′-tetramethylindocarbocyanine perchlorate (DiI).[4]
-
Procedure:
-
Analysis: The fluorescence intensity in the plasma at each time point was measured to determine the rate of disappearance of the labeled lipoproteins.[4]
-
Mechanistic Elucidation: To investigate the role of LPL, some experiments included pre-treatment with protamine sulfate, an LPL inhibitor. This compound's ability to enhance VLDL clearance was blocked by protamine sulfate, suggesting an indirect involvement of the LPL degradation pathway, though a direct effect on LPL itself was not indicated.[4]
References
- 1. scbt.com [scbt.com]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-53601: A Potent Squalene Synthase Inhibitor for Advanced Lipid Metabolism Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
YM-53601 is a novel and potent inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its application in lipid metabolism research. It consolidates key quantitative data, details established experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in the fields of lipidology, cardiovascular disease, and drug development, enabling a deeper understanding and practical application of this compound as a research tool.
Introduction to this compound
This compound, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a small molecule inhibitor that specifically targets squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][4] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene. By inhibiting this enzyme, this compound effectively blocks the downstream production of cholesterol.[1][5]
Research has demonstrated that this compound not only reduces plasma cholesterol levels but also significantly lowers triglyceride levels in various animal models.[1][2][6] Its dual action on both cholesterol and triglycerides makes it a valuable tool for investigating the intricate connections within lipid metabolism and for exploring potential therapeutic strategies for dyslipidemia.
Mechanism of Action: Targeting Squalene Synthase
The primary mechanism of action of this compound is the direct inhibition of squalene synthase. This enzyme is a key regulator of the mevalonate pathway, which is responsible for the synthesis of cholesterol and other essential isoprenoids.
Figure 1: Cholesterol Biosynthesis Pathway and the inhibitory action of this compound.
By inhibiting squalene synthase, this compound prevents the conversion of farnesyl pyrophosphate to squalene, thereby reducing the substrate pool for cholesterol synthesis.[1] This targeted inhibition has been shown to be highly effective in both in vitro and in vivo models.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data from various studies on this compound, providing a clear comparison of its potency and efficacy across different experimental systems.
Table 1: In Vitro Inhibition of Squalene Synthase by this compound
| Species/Cell Line | Microsomal Source | IC50 (nM) | Reference |
| Human | HepG2 cells | 79 | [3][4] |
| Rat | Liver | 90 | [3][4] |
| Hamster | Liver | 170 | [4] |
| Guinea-pig | Liver | 46 | [4] |
| Rhesus monkey | Liver | 45 | [4] |
Table 2: In Vivo Efficacy of this compound on Cholesterol Biosynthesis
| Species | Parameter | ED50 (mg/kg) | Reference |
| Rat | Inhibition of cholesterol biosynthesis from acetate | 32 | [3][4] |
Table 3: In Vivo Effects of this compound on Plasma Lipid Levels
| Species | Diet | Dose | Duration | % Reduction in non-HDL-C | % Reduction in Triglycerides | Reference |
| Guinea-pig | Normal | 100 mg/kg/day | 14 days | 47% | - | [1][2] |
| Rhesus monkey | Normal | 50 mg/kg, twice daily | 21 days | 37% | - | [1][2] |
| Hamster | Normal | 50 mg/kg/day | 5 days | ~70% | 81% | [2][4] |
| Hamster | High-fat | 100 mg/kg/day | 7 days | - | 73% | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on established research protocols.
Preparation of Hepatic Microsomes
This protocol describes the isolation of microsomes from liver tissue, which are essential for in vitro enzyme assays.
Figure 2: Workflow for the preparation of hepatic microsomes.
Materials:
-
Fresh or frozen liver tissue
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose)
-
Storage buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Mince the liver tissue on ice and wash with cold homogenization buffer.
-
Homogenize the tissue in 4 volumes of cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (post-mitochondrial fraction) and transfer to an ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in storage buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Aliquot and store the microsomal suspension at -80°C until use.
Squalene Synthase Activity Assay
This assay measures the enzymatic activity of squalene synthase in hepatic microsomes and the inhibitory effect of this compound.
Materials:
-
Prepared hepatic microsomes
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 10 mM MgCl2, 1 mM NADPH)
-
[³H]-farnesyl pyrophosphate (substrate)
-
This compound solution at various concentrations
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Pre-incubate the hepatic microsomes (e.g., 50 µg of protein) with varying concentrations of this compound or vehicle control in the assay buffer for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-farnesyl pyrophosphate to the reaction mixture.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 15% KOH in methanol).
-
Extract the lipid-soluble products (including [³H]-squalene) with an organic solvent (e.g., hexane).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage inhibition of squalene synthase activity for each concentration of this compound and determine the IC50 value.
In Vivo Studies in Animal Models
This protocol outlines a general procedure for evaluating the efficacy of this compound on plasma lipid levels in rodents.
Figure 3: General workflow for an in vivo study of this compound.
Materials:
-
Male hamsters or other suitable rodent models
-
Standard or high-fat diet
-
This compound formulation for oral administration
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
Procedure:
-
Acclimatize the animals for at least one week under standard laboratory conditions.
-
Randomly assign animals to different treatment groups (e.g., vehicle control, this compound at various doses).
-
Collect baseline blood samples after an overnight fast.
-
Administer this compound or vehicle control orally once daily for the specified duration (e.g., 5-14 days).
-
Monitor the health and body weight of the animals throughout the study.
-
At the end of the treatment period, collect final blood samples after an overnight fast.
-
Separate plasma by centrifugation (e.g., 3000 rpm for 15 minutes at 4°C).
-
Store plasma samples at -80°C until analysis.
Measurement of Plasma Cholesterol and Triglycerides
This protocol describes the enzymatic colorimetric method for quantifying total cholesterol and triglyceride levels in plasma samples.
Materials:
-
Plasma samples
-
Commercially available enzymatic assay kits for total cholesterol and triglycerides
-
Spectrophotometer or microplate reader
Procedure:
-
Thaw plasma samples on ice.
-
Follow the instructions provided with the commercial assay kits.
-
Typically, a small volume of plasma is mixed with the enzyme reagent provided in the kit.
-
Incubate the reaction mixture for the specified time at the recommended temperature (e.g., 10 minutes at 37°C).
-
Measure the absorbance of the resulting colored product at the specified wavelength using a spectrophotometer or microplate reader.
-
Calculate the concentration of total cholesterol and triglycerides in the plasma samples by comparing the absorbance values to those of a known standard curve.
Conclusion
This compound is a powerful and specific research tool for investigating lipid metabolism. Its ability to potently inhibit squalene synthase and consequently lower both cholesterol and triglyceride levels provides a unique advantage for studying the complex interplay of these lipid classes. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to design and execute robust studies aimed at elucidating the mechanisms of lipid regulation and exploring novel therapeutic avenues for metabolic disorders. The provided visualizations of key pathways and workflows further aid in the conceptual understanding and practical implementation of research involving this compound.
References
- 1. [Preparation of mouse liver microsome]:Glycoscience Protocol Online Database [jcggdb.jp]
- 2. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cholesterol, Triglycerides, and Associated Lipoproteins - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-53601: A Technical Guide for In Vivo Hyperlipidemia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YM-53601, a potent and selective squalene synthase inhibitor, for its application in the in vivo study of hyperlipidemia. This document consolidates key findings, presents quantitative data in a structured format, outlines detailed experimental protocols from cited literature, and visualizes the underlying biochemical pathways and experimental workflows.
Core Mechanism of Action: Squalene Synthase Inhibition
This compound exerts its lipid-lowering effects by inhibiting squalene synthase (farnesyl-diphosphate:farnesyl-diphosphate farnesyltransferase, EC 2.5.1.21), a critical enzyme in the cholesterol biosynthesis pathway.[1] This enzyme catalyzes the first committed step in cholesterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] By blocking this step, this compound effectively reduces the de novo synthesis of cholesterol.[1] Unlike HMG-CoA reductase inhibitors, squalene synthase inhibitors like this compound do not affect the synthesis of other essential non-steroidal isoprenoids derived from FPP, such as ubiquinone and dolichol.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the cholesterol biosynthesis pathway.
In Vivo Efficacy: Summary of Preclinical Data
This compound has demonstrated significant efficacy in reducing plasma cholesterol and triglyceride levels in various animal models of hyperlipidemia. The following tables summarize the key quantitative findings from these studies.
Table 1: Cholesterol-Lowering Effects of this compound in Various Animal Models
| Animal Model | Diet | Dose | Duration | % Reduction in non-HDL-C | Comparator | % Reduction in non-HDL-C (Comparator) | Reference |
| Guinea-pigs | N/A | 100 mg/kg/day | 14 days | 47% (P<0.001) | Pravastatin (100 mg/kg/day) | 33% (P<0.001) | [1][3] |
| Rhesus Monkeys | N/A | 50 mg/kg, twice daily | 21 days | 37% (P<0.01) | Pravastatin (25 mg/kg, twice daily) | No significant reduction | [1][3] |
| Rhesus Monkeys | N/A | 50 mg/kg | 4 weeks | 21% (P<0.001) | Pravastatin (25 mg/kg) | 13% | [1] |
| Hamsters | Normal | 12.5-50 mg/kg | N/A | 57-74% | N/A | N/A | [1] |
| Hamsters | Normal | 50 mg/kg/day | 5 days | ~70% | N/A | N/A | [4] |
Table 2: Triglyceride-Lowering Effects of this compound in Hamsters
| Diet | Dose | Duration | % Reduction in Triglycerides | Comparator | % Reduction in Triglycerides (Comparator) | Reference |
| Normal | 50 mg/kg/day | 5 days | 81% (P<0.001) | N/A | N/A | [1][3] |
| High-fat | 100 mg/kg/day | 7 days | 73% (P<0.001) | Fenofibrate (100 mg/kg/day) | 53% (P<0.001) | [1][3] |
Detailed Experimental Protocols
The following are representative experimental protocols for in vivo studies with this compound, based on published literature.
General Animal Husbandry and Dosing
-
Animal Models: Male Syrian golden hamsters, male Sprague-Dawley rats, male Hartley guinea-pigs, and male rhesus monkeys have been used.[1]
-
Housing: Animals are typically housed in a temperature and light-controlled environment with free access to food and water, unless fasting is required for blood collection.
-
Drug Administration: this compound is typically administered orally (p.o.), either as a single dose or in repeated daily or twice-daily doses.[1][4][5] For oral administration, the compound can be suspended in a suitable vehicle such as a 0.5% methylcellulose solution.
In Vivo Cholesterol Biosynthesis Inhibition Assay in Rats
This protocol is adapted from studies evaluating the direct inhibitory effect of this compound on cholesterol synthesis in a living animal.[1]
-
Animals: Male Sprague-Dawley rats.
-
Treatment: A single oral dose of this compound or a vehicle control is administered. Doses can range from 6.25 to 50 mg/kg.[1]
-
Radiolabeling: One hour after drug administration, [¹⁴C]-acetate is injected intraperitoneally (i.p.) to trace the synthesis of new cholesterol.[1]
-
Sample Collection: After a specified time, animals are euthanized, and the liver is collected to measure the incorporation of the radiolabel into cholesterol.
-
Analysis: Hepatic lipids are extracted, and the amount of [¹⁴C]-cholesterol is quantified using scintillation counting. The ED₅₀ value, the dose at which cholesterol biosynthesis is inhibited by 50%, can then be calculated. For this compound, the reported ED₅₀ is 32 mg/kg.[1][3]
Experimental Workflow for In Vivo Cholesterol Biosynthesis Assay
Caption: Workflow for assessing in vivo cholesterol biosynthesis inhibition.
Hyperlipidemia Model in Hamsters
This protocol describes a typical study to evaluate the lipid-lowering efficacy of this compound in a diet-induced hyperlipidemia model.[1]
-
Animals: Male Syrian golden hamsters.
-
Diet: Animals are fed a high-fat diet to induce hyperlipidemia.
-
Treatment: this compound or a comparator drug (e.g., fenofibrate) is administered orally once daily for a specified period (e.g., 7 days).[1][3]
-
Blood Collection: Blood samples are collected after an overnight fast.
-
Lipid Analysis: Plasma levels of total cholesterol, non-HDL cholesterol, and triglycerides are measured using standard enzymatic assays.
Lipoprotein Clearance Studies in Hamsters
These studies investigate the effect of this compound on the removal of lipoproteins from the bloodstream.[6][7]
-
Animals: Male Syrian golden hamsters on a normal diet.
-
Treatment: this compound is administered orally for a period such as 5 days at a dose of 50 mg/kg.[6][7]
-
Lipoprotein Labeling and Injection: Very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) are labeled with a fluorescent dye (e.g., DiI). The labeled lipoproteins are then injected intravenously into the hamsters.[6]
-
Blood Sampling: Blood samples are collected at various time points after the injection of labeled lipoproteins.[6]
-
Analysis: The fluorescence in the plasma is measured to determine the rate of disappearance of the labeled lipoproteins, indicating their clearance from circulation.[6]
Conclusion
This compound is a potent squalene synthase inhibitor with demonstrated efficacy in lowering both plasma cholesterol and triglycerides in a variety of preclinical in vivo models.[1] Its mechanism of action, distinct from HMG-CoA reductase inhibitors, offers a valuable tool for studying the cholesterol biosynthesis pathway and its role in hyperlipidemia.[1] The data suggests that this compound may also influence triglyceride metabolism by suppressing lipogenic biosynthesis and enhancing the clearance of VLDL and LDL.[5][6][7] The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential and biochemical effects of this compound in the context of dyslipidemia and related metabolic disorders.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Squalene Synthase Inhibitor YM-53601 in Hepatocellular Carcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced stages. Emerging evidence has highlighted the critical role of aberrant lipid metabolism in cancer progression, making it a promising target for novel therapeutic strategies. One key pathway involved in lipid biosynthesis is the mevalonate pathway, which is responsible for the production of cholesterol and other essential isoprenoids. Squalene synthase (SQS), a critical enzyme in this pathway, catalyzes the first committed step in cholesterol synthesis. This technical guide provides an in-depth overview of the preclinical data on YM-53601, a potent squalene synthase inhibitor, and its role in hepatocellular carcinoma.
Core Mechanism of Action
This compound is an inhibitor of farnesyl-diphosphate farnesyltransferase 1 (FDFT1), more commonly known as squalene synthase.[1] This enzyme catalyzes the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene, the precursor to cholesterol. By inhibiting SQS, this compound effectively blocks the downstream synthesis of cholesterol. This disruption of cholesterol homeostasis has been shown to have significant anti-tumor effects in HCC models.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Squalene Synthase Inhibition) | Human Hepatoma (HepG2) | 79 nM | [1] |
| IC50 (Squalene Synthase Inhibition) | Rat Liver Microsomes | 90 nM | [1] |
| IC50 (Squalene Synthase Inhibition) | Hamster Liver Microsomes | 170 nM | [1] |
| IC50 (Squalene Synthase Inhibition) | Guinea-pig Liver Microsomes | 46 nM | [1] |
| IC50 (Squalene Synthase Inhibition) | Rhesus Monkey Liver Microsomes | 45 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosage | Effect | Reference |
| ED50 (Cholesterol Biosynthesis Inhibition) | Rats | 32 mg/kg (single p.o.) | Dose-dependent inhibition of cholesterol biosynthesis from acetate. | [1] |
| Plasma non-HDL Cholesterol Reduction | Hamsters | 50 mg/kg/day for 5 days (p.o.) | ~70% reduction | [1] |
| Plasma non-HDL Cholesterol Reduction | Rhesus Monkeys | 50 mg/kg (twice daily for 21 days) | 37% reduction | [2][3] |
| Plasma Triglyceride Reduction | Hamsters (normal diet) | 50 mg/kg/day for 5 days (p.o.) | 81% reduction | [2][3] |
| Plasma Triglyceride Reduction | Hamsters (high-fat diet) | 100 mg/kg/day for 7 days (p.o.) | 73% reduction | [2][3] |
Key Preclinical Findings in Hepatocellular Carcinoma
Potentiation of Chemotherapy-Induced Cell Death
Preclinical studies have demonstrated that this compound can potentiate the cytotoxic effects of conventional chemotherapeutic agents like doxorubicin in HCC cells.[1] This synergistic effect is thought to be mediated, at least in part, by the reduction of mitochondrial cholesterol levels.[1] Elevated mitochondrial cholesterol is a feature of some cancer cells and is associated with resistance to chemotherapy.[4] By depleting mitochondrial cholesterol, this compound may render HCC cells more susceptible to apoptosis induced by other agents.[1]
Reduction of Intratumor Cholesterol Levels
In vivo studies using HCC models have shown that oral administration of this compound leads to a significant decrease in intratumor cholesterol levels.[1] This finding is crucial as it directly demonstrates the ability of the drug to modulate the tumor microenvironment's lipid composition.
Signaling Pathways and Molecular Mechanisms
The anti-cancer effects of this compound in HCC are intrinsically linked to the disruption of the SREBP (Sterol Regulatory Element-Binding Protein) signaling pathway, a master regulator of lipid homeostasis.
SREBP-2 Pathway and Cholesterol Synthesis
In normal cells, low intracellular sterol levels trigger the activation of SREBP-2. This transcription factor moves from the endoplasmic reticulum to the Golgi, where it is cleaved, and the active N-terminal fragment translocates to the nucleus. In the nucleus, SREBP-2 upregulates the expression of genes involved in cholesterol biosynthesis, including HMG-CoA reductase and squalene synthase.
Inhibition of squalene synthase by this compound leads to a depletion of downstream sterols. This mimics a state of low cholesterol, which in turn is expected to lead to a compensatory activation of SREBP-2. While this might seem counterintuitive, the inability to produce cholesterol despite SREBP-2 activation is a key aspect of the therapeutic strategy. The sustained pressure on the cholesterol synthesis pathway can lead to cellular stress and apoptosis in cancer cells that have a high demand for cholesterol.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following sections outline the general methodologies employed in the preclinical evaluation of this compound in HCC.
In Vitro Squalene Synthase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against squalene synthase.
-
Methodology:
-
Microsome Preparation: Microsomes containing squalene synthase are isolated from liver tissue of various species (rat, hamster, etc.) or from human hepatoma cell lines like HepG2 through differential centrifugation.[2]
-
Enzyme Reaction: The prepared microsomes are incubated with a radiolabeled substrate, such as [3H]farnesyl diphosphate, in the presence of varying concentrations of this compound.
-
Product Quantification: The reaction is stopped, and the synthesized radiolabeled squalene is extracted and quantified using liquid scintillation counting.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the squalene synthase activity is determined by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
In Vivo Hepatocellular Carcinoma Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound, alone or in combination with other agents.
-
Methodology:
-
Cell Culture: Human HCC cell lines (e.g., HepG2, H35) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of HCC cells is subcutaneously or orthotopically injected into the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is typically administered orally. In combination studies, another therapeutic agent (e.g., doxorubicin) is administered according to its established protocol.
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The effect on intratumor cholesterol levels can also be assessed.[1]
-
Measurement of Mitochondrial Cholesterol
-
Objective: To determine the effect of this compound on mitochondrial cholesterol levels in HCC cells.
-
Methodology:
-
Cell Treatment: HCC cells (e.g., HepG2, H35) are treated with this compound (e.g., 1 µM for 24 hours).[1]
-
Mitochondrial Isolation: Mitochondria are isolated from the treated and control cells using differential centrifugation. The purity of the mitochondrial fraction is typically confirmed by Western blotting for marker proteins of other cellular compartments.
-
Lipid Extraction: Lipids are extracted from the isolated mitochondria.
-
Cholesterol Quantification: The amount of cholesterol in the lipid extract is measured using methods such as high-performance liquid chromatography (HPLC).[4]
-
Conclusion and Future Directions
The preclinical data for this compound in the context of hepatocellular carcinoma are promising. Its mechanism of action, centered on the inhibition of squalene synthase and the subsequent disruption of cholesterol metabolism, represents a targeted approach to exploit the metabolic vulnerabilities of cancer cells. The potentiation of standard chemotherapy highlights its potential role in combination therapies.
Future research should focus on elucidating the detailed molecular consequences of SQS inhibition in HCC, including its impact on other lipid species and signaling pathways. Further in vivo studies in more complex, patient-derived xenograft (PDX) or genetically engineered mouse models of HCC would provide a more comprehensive understanding of its therapeutic potential. While no clinical trials have been specifically reported for this compound in HCC, the strong preclinical rationale suggests that targeting squalene synthase could be a valuable strategy in the fight against this challenging disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
The Discovery and Development of YM-53601: A Squalene Synthase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the experimental protocols for key in vitro and in vivo assays, summarizes quantitative data on its efficacy, and visualizes the underlying biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of lipid-lowering therapies.
Introduction
Hypercholesterolemia is a major risk factor for cardiovascular diseases, a leading cause of mortality worldwide. The inhibition of cholesterol biosynthesis is a well-established therapeutic strategy for managing this condition. Squalene synthase (EC 2.5.1.21), also known as farnesyl-diphosphate farnesyltransferase, catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1] As this step is unique to sterol synthesis, its inhibition is not expected to interfere with the biosynthesis of other essential non-sterol isoprenoids derived from FPP, such as ubiquinone and dolichol. This makes squalene synthase an attractive target for the development of lipid-lowering drugs with a potentially favorable safety profile.
This compound, chemically known as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, was discovered as a novel and potent inhibitor of squalene synthase.[2][3] Preclinical studies have demonstrated its efficacy in reducing plasma cholesterol and triglyceride levels in various animal models.[2][3][4]
Mechanism of Action
This compound exerts its lipid-lowering effects by directly inhibiting the enzymatic activity of squalene synthase. This inhibition leads to a reduction in the synthesis of squalene, a key precursor of cholesterol. The subsequent decrease in the intracellular cholesterol pool is expected to upregulate the expression of LDL receptors, leading to increased clearance of LDL cholesterol from the circulation. Furthermore, studies have suggested that this compound may also suppress lipogenic biosynthesis and the secretion of triglycerides from the liver.[4]
Quantitative Data
The inhibitory potency and lipid-lowering efficacy of this compound have been quantified in various preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Squalene Synthase
| Species/Cell Line | IC50 (nM) |
| Rat (hepatic microsomes) | 90[5] |
| Hamster (hepatic microsomes) | 170[5] |
| Guinea Pig (hepatic microsomes) | 46[5] |
| Rhesus Monkey (hepatic microsomes) | 45[5] |
| Human (HepG2 cells) | 79[5] |
Table 2: In Vivo Efficacy of this compound on Cholesterol Biosynthesis
| Animal Model | Parameter | Value |
| Rat | ED50 for cholesterol biosynthesis inhibition | 32 mg/kg[5] |
Table 3: Comparative Efficacy of this compound on Plasma Lipids in Animal Models
| Animal Model | Treatment | % Reduction in non-HDL-C | % Reduction in Triglycerides | Reference |
| Guinea Pig | This compound (100 mg/kg/day, 14 days) | 47% | - | [3] |
| Pravastatin (100 mg/kg/day, 14 days) | 33% | - | [3] | |
| Rhesus Monkey | This compound (50 mg/kg, twice daily, 21 days) | 37% | - | [3] |
| Pravastatin (25 mg/kg, twice daily, 28 days) | No significant effect | - | [3] | |
| Hamster (Normal Diet) | This compound (50 mg/kg/day, 5 days) | ~70% | 81% | [3][5] |
| Hamster (High-Fat Diet) | This compound (100 mg/kg/day, 7 days) | - | 73% | [3] |
| Fenofibrate (100 mg/kg/day, 7 days) | - | 53% | [3] |
Experimental Protocols
In Vitro Squalene Synthase Activity Assay
This protocol describes the measurement of squalene synthase activity in hepatic microsomes using a radiometric assay.
Materials:
-
Hepatic microsomes from the desired species
-
[14C]farnesyl pyrophosphate ([14C]FPP)
-
NADPH
-
Assay Buffer: Potassium phosphate buffer (pH 7.4) containing MgCl2 and KCl
-
Stop Solution: Ethanolic KOH
-
Scintillation cocktail
Procedure:
-
Prepare hepatic microsomes from liver tissue by differential centrifugation.
-
Pre-incubate the microsomal protein with this compound or vehicle at 37°C for a specified time in the assay buffer.
-
Initiate the enzymatic reaction by adding [14C]FPP and NADPH.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding the ethanolic KOH solution.
-
Saponify the lipid fraction by heating.
-
Extract the non-saponifiable lipids (containing [14C]squalene) with an organic solvent (e.g., hexane).
-
Quantify the radioactivity in the organic phase using liquid scintillation counting.
-
Calculate the percent inhibition of squalene synthase activity relative to the vehicle control.
In Vivo Cholesterol Biosynthesis Assay
This protocol outlines the procedure for measuring the in vivo inhibition of cholesterol biosynthesis in rats.[6]
Materials:
-
Male Wistar rats
-
This compound
-
[14C]acetate
-
Saline solution
-
Anesthetic
-
Tissue homogenization equipment
-
Scintillation cocktail
Procedure:
-
Administer this compound or vehicle orally to fasted rats.
-
After a specified time (e.g., 1 hour), administer [14C]acetate via intraperitoneal injection.
-
After a defined incorporation period (e.g., 1 hour), anesthetize the animals and collect liver tissue.
-
Homogenize the liver tissue.
-
Extract the total lipids from the liver homogenate.
-
Saponify the lipid extract.
-
Extract the non-saponifiable lipids (containing [14C]cholesterol).
-
Quantify the radioactivity in the non-saponifiable lipid fraction using liquid scintillation counting.
-
Determine the total cholesterol content in the lipid extract.
-
Calculate the specific activity of [14C]cholesterol (dpm/mg cholesterol) and determine the percent inhibition of cholesterol biosynthesis compared to the vehicle-treated group.
Pharmacokinetics and Toxicology
Limited information is publicly available regarding the detailed pharmacokinetic and toxicological profile of this compound. One study in hamsters noted that the maximum plasma concentration of this compound was observed at 1 hour after a single oral administration, and its effect on plasma triglycerides paralleled this pharmacokinetic finding.[7] In comparative studies with pravastatin in rhesus monkeys, this compound at doses of 50 mg/kg did not show indications of liver damage, whereas the higher dose of pravastatin was associated with increased plasma alanine aminotransferase levels, suggesting a superior safety profile for this compound in this model.[2]
Conclusion
This compound is a potent and selective inhibitor of squalene synthase with demonstrated efficacy in lowering plasma cholesterol and triglyceride levels in a range of preclinical animal models. Its mechanism of action, targeting a key committed step in cholesterol biosynthesis, offers a potentially favorable safety profile compared to other classes of lipid-lowering agents. The data and experimental protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other squalene synthase inhibitors as a therapeutic option for the management of dyslipidemia. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profile in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Critical analysis of the use of 14C-acetate for measuring in vivo rat cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
YM-53601 experimental protocol for cell culture
Application Notes: YM-53601 in Cell Culture
Product: this compound Target: Squalene Synthase (Farnesyl-diphosphate farnesyltransferase 1, FDFT1)
Introduction
This compound is a potent, small-molecule inhibitor of squalene synthase (also known as FDFT1), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] It catalyzes the first committed step in sterol biosynthesis, making it a key target for modulating cellular cholesterol levels. In cell culture, this compound is utilized to study the effects of cholesterol depletion, investigate the role of the mevalonate pathway in various cellular processes, and explore its therapeutic potential in hyperlipidemia and oncology. This document provides detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound specifically inhibits the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene. This action blocks the synthesis of cholesterol and other downstream sterols. This inhibition has been shown to reduce mitochondrial cholesterol levels and can potentiate the effects of certain chemotherapeutic agents in cancer cell lines.[1]
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Source of Squalene Synthase | IC₅₀ (nM) | Reference |
| Human (HepG2 cells) | 79 | [1] |
| Rat (hepatic microsomes) | 90 | [1] |
| Hamster (hepatic microsomes) | 170 | [1] |
| Guinea-pig (hepatic microsomes) | 46 | [1] |
| Rhesus monkey (hepatic microsomes) | 45 | [1] |
Table 2: Cellular Effects of this compound in Culture
| Cell Line | Concentration | Observed Effect | Reference |
| H35 (rat hepatoma) | 1 µM | Potentiates susceptibility to thapsigargin, lonidamine, doxorubicin | [1] |
| H35 (rat hepatoma) | 1 µM | Reduction of mitochondrial cholesterol levels | [1] |
| HepG2 (human hepatoma) | 1 µM | Reduction of mitochondrial cholesterol levels | [1] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cells, such as the human hepatoma cell line HepG2, with this compound.
Materials:
-
HepG2 cells (or other target cell line)
-
Culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) for HepG2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Tissue culture flasks/plates
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.[1]
-
-
Cell Culture:
-
Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
-
Cell Seeding for Experiment:
-
Trypsinize and count the cells.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density suitable for the specific downstream assay. Allow cells to adhere overnight.
-
-
Treatment with this compound:
-
On the day of the experiment, prepare fresh dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control (e.g., ≤ 0.1%), to avoid solvent-induced effects.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
-
Protocol 2: In Vitro Squalene Synthase Activity Assay
This protocol describes a method to measure the enzymatic activity of squalene synthase in cell lysates or microsomes, adapted from principles of radiometric and colorimetric assays.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 4. Squalene Synthase (SQS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
YM-53601 In Vitro Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601 is a potent and selective inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase, EC 2.5.1.21), a critical enzyme in the cholesterol biosynthesis pathway.[1] By targeting squalene synthase, this compound effectively reduces the production of squalene, a precursor to cholesterol, thereby lowering plasma cholesterol and triglyceride levels.[1][2] This mechanism of action makes this compound a subject of interest for therapeutic applications in hypercholesterolemia and hypertriglyceridemia.[1][2] Additionally, this compound has been shown to inhibit the activity of farnesyl-diphosphate farnesyltransferase 1 (FDFT1) and can abrogate Hepatitis C virus (HCV) propagation.[3]
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Biochemical Assay: Inhibition of Squalene Synthase
The inhibitory activity of this compound on squalene synthase can be determined using hepatic microsomes from various species or from cultured human cell lines such as HepG2. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the compound's potency.
| Source of Squalene Synthase | IC50 (nM) |
| Human HepG2 cells | 79[3] |
| Rat hepatic microsomes | 90[3] |
| Hamster hepatic microsomes | 170[3] |
| Guinea-pig hepatic microsomes | 46[3] |
| Rhesus monkey hepatic microsomes | 45[3] |
Cell-Based Assay: Effect on Mitochondrial Cholesterol
This compound has been observed to impact cholesterol levels within cellular organelles. In cultured human hepatoma (HepG2) and rat hepatoma (H35) cells, this compound has been shown to reduce mitochondrial cholesterol levels.
| Cell Line | Concentration of this compound | Incubation Time | Result |
| H35 and HepG2 cells | 1 µM | 24 hours | Reduced mitochondrial cholesterol levels[3] |
Cell-Based Assay: Potentiation of Cytotoxicity
This compound can enhance the cytotoxic effects of other therapeutic agents in cancer cell lines.
| Cell Line | This compound Concentration | Co-administered Drug | Result |
| H35 cells | 1 µM | Thapsigargin, Lonidamine, Doxorubicin | Potentiated susceptibility to the cytotoxic effects of these drugs[3] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of squalene synthase, which is a key enzyme in the cholesterol biosynthesis pathway. This pathway is a complex series of enzymatic reactions that produce cholesterol and other essential isoprenoids.
Figure 1. Simplified diagram of the cholesterol biosynthesis pathway highlighting the inhibitory action of this compound on squalene synthase.
Experimental Protocols
Biochemical Assay: Squalene Synthase Inhibition
This protocol describes how to determine the IC50 value of this compound for the inhibition of squalene synthase activity in hepatic microsomes.
Materials:
-
This compound
-
Hepatic microsomes (e.g., from rat liver or HepG2 cells)
-
50 mM HEPES buffer, pH 7.5
-
11 mM NaF
-
5.5 mM MgCl2
-
3 mM DTT
-
1 mM NADPH
-
5 µM Farnesyl pyrophosphate (FPP)
-
[3H]-FPP (specific activity ~15 Ci/mmol)
-
Dimethyl sulfoxide (DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare the reaction mixture in a final volume of 100 µL containing: 50 mM HEPES buffer (pH 7.5), 11 mM NaF, 5.5 mM MgCl2, 3 mM DTT, and 1 mM NADPH.
-
Add 2 µL of the this compound dilutions or DMSO (for control) to the reaction tubes.
-
Add 50 µg of microsomal protein to each tube.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding 5 µM FPP containing a tracer amount of [3H]-FPP (e.g., 0.017 µM).
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by adding 1 mL of 15% KOH in methanol.
-
Saponify the mixture at 70°C for 30 minutes.
-
Extract the lipid-soluble products (including [3H]-squalene) with petroleum ether.
-
Evaporate the petroleum ether and redissolve the residue in a suitable solvent.
-
Add scintillation cocktail and quantify the amount of [3H]-squalene using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2. Experimental workflow for the in vitro squalene synthase inhibition assay.
Cell-Based Assay: Measurement of Mitochondrial Cholesterol Levels
This protocol provides a general framework for assessing the effect of this compound on mitochondrial cholesterol levels in cultured cells. A common method involves the use of a fluorescent cholesterol probe.
Materials:
-
HepG2 or H35 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Fluorescent cholesterol probe (e.g., Filipin or a commercially available mitochondrial cholesterol stain)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed HepG2 or H35 cells in a suitable culture vessel (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
-
Treat the cells with 1 µM this compound or vehicle (DMSO) for 24 hours.
-
Wash the cells twice with PBS.
-
If using Filipin, fix the cells with 4% paraformaldehyde for 30 minutes at room temperature. For live-cell imaging with other probes, follow the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
Incubate the cells with the fluorescent cholesterol probe according to the manufacturer's protocol. This may involve a specific concentration and incubation time in the dark.
-
Wash the cells to remove excess probe.
-
Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Quantify the fluorescence intensity in the mitochondrial region (if co-staining with a mitochondrial marker) or the whole cell.
-
Compare the fluorescence intensity of this compound-treated cells to that of vehicle-treated cells to determine the relative change in mitochondrial cholesterol levels.
Cell-Based Assay: Potentiation of Drug-Induced Cytotoxicity
This protocol outlines a method to evaluate the ability of this compound to enhance the cytotoxic effects of other compounds using a standard cell viability assay, such as the MTT assay.
Materials:
-
H35 cells
-
Cell culture medium
-
This compound
-
Cytotoxic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed H35 cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of the cytotoxic agent.
-
Treat the cells with the cytotoxic agent at various concentrations in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM). Include controls for vehicle (DMSO), this compound alone, and the cytotoxic agent alone.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Compare the dose-response curves of the cytotoxic agent in the presence and absence of this compound to determine if this compound potentiates its cytotoxic effect (i.e., a leftward shift in the dose-response curve and a lower IC50 value for the cytotoxic agent).
Figure 3. Logical workflow for assessing the potentiation of drug-induced cytotoxicity by this compound.
References
- 1. Measurement of Mitochondrial Cholesterol Import Using a Mitochondria-Targeted CYP11A1 Fusion Construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of squalene synthase in vitro by 3-(biphenyl-4-yl)-quinuclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for assessing mitochondrial cholesterol transport and protein molten globule state in steroidogenic and nonsteroidogenic systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effective Concentration of YM-53601 in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations of YM-53601 in the human hepatoma cell line, HepG2. This document includes a summary of reported quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflow.
Quantitative Data Summary
The following table summarizes the reported effective concentrations of this compound in HepG2 cells from various studies. These values provide a starting point for designing experiments to investigate the biological effects of this compound.
| Parameter | Cell Line | Concentration | Reported Effect | Reference |
| IC50 | HepG2 (microsomes) | 79 nM | Inhibition of squalene synthase activity | [1] |
| pIC50 | HepG2 | 4.10 | Inhibition of an unspecified cellular activity | |
| Effective Concentration | HepG2 | 1 µM | Reduction of mitochondrial cholesterol levels | [1] |
Signaling Pathway
This compound is a potent inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1), a key enzyme in the cholesterol biosynthesis pathway. Inhibition of this enzyme is expected to have downstream effects on cellular processes that are dependent on cholesterol and its intermediates. While the direct signaling cascade of this compound in HepG2 cells is not fully elucidated, its target, FDFT1, has been implicated in the regulation of the AKT/mTOR/HIF-1α pathway in other cancer types, suggesting a potential mechanism of action beyond cholesterol reduction.
Caption: Hypothetical signaling pathway of this compound in HepG2 cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy and mechanism of action of this compound in HepG2 cells.
Caption: General experimental workflow for this compound studies in HepG2 cells.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to determine the effective concentration and mechanism of action of this compound in HepG2 cells. These are generalized protocols and may require optimization for specific experimental conditions.
HepG2 Cell Culture and Maintenance
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, aspirate the old medium, wash the cells with PBS, and detach them using 0.25% Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks at the desired density.
Cell Viability Assay (MTT Assay)
Materials:
-
HepG2 cells
-
Complete DMEM
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of the solvent should be consistent across all wells and should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 6-well plates and treat them with various concentrations of this compound for a predetermined time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).
Western Blot Analysis
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FDFT1, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed HepG2 cells in 6-well plates and treat with this compound at the desired concentrations and time points.
-
Lyse the cells with RIPA buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
Application Notes and Protocols for YM-53601 in Mouse Models of Hypercholesterolemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of YM-53601, a potent squalene synthase inhibitor, in preclinical mouse models of hypercholesterolemia and atherosclerosis. The following sections detail recommended dosages, experimental protocols for disease induction and analysis, and the underlying mechanism of action.
Introduction
This compound is a small molecule inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase), a critical enzyme in the cholesterol biosynthesis pathway.[1] By blocking the conversion of farnesyl pyrophosphate to squalene, this compound effectively reduces the endogenous production of cholesterol.[1] Preclinical studies in various animal models, including rats, hamsters, and guinea pigs, have demonstrated its efficacy in lowering plasma levels of total cholesterol, non-high-density lipoprotein cholesterol (non-HDL-C), and triglycerides.[2][3] While direct studies in hypercholesterolemic mouse models are not extensively published, research on other squalene synthase inhibitors in models such as Apolipoprotein E-deficient (ApoE-/-) mice provides a strong basis for its application.[4]
Mechanism of Action: Cholesterol Biosynthesis Inhibition
This compound targets a key enzymatic step in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids. The diagram below illustrates the point of inhibition.
Caption: Inhibition of Squalene Synthase by this compound in the Cholesterol Biosynthesis Pathway.
Recommended Dosage and Administration in Mouse Models
Based on effective doses in other rodent models, a starting dosage range of 10 to 50 mg/kg/day administered orally (p.o.) is recommended for mouse models of hypercholesterolemia.[2][5] The compound can be suspended in a vehicle such as 0.5% methylcellulose for administration by oral gavage.[2]
Data Summary from Preclinical Studies (Other Rodent Models)
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Rats (High-Fat Diet) | 12.5, 25, 50 mg/kg/day | Oral | 1 week | Dose-dependent reduction in non-HDL-C and triglycerides. | [2] |
| Hamsters (Normal Diet) | 12.5, 25, 50 mg/kg/day | Oral | 5 days | Significant reduction in total cholesterol, non-HDL-C, and triglycerides.[2] | [2] |
| Hamsters (High-Fat Diet) | 100 mg/kg/day | Oral | 7 days | Superior triglyceride-lowering effect compared to fenofibrate.[3] | [3] |
| Rats | 6.25, 12.5, 25, 50 mg/kg | Single Oral Dose | N/A | Dose-dependent inhibition of cholesterol biosynthesis.[2] | [2] |
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in established mouse models of hypercholesterolemia and atherosclerosis, such as ApoE-/- or LDL receptor-deficient (Ldlr-/-) mice.
Experimental Workflow Overview
Caption: General experimental workflow for evaluating this compound in mouse models.
Induction of Hypercholesterolemia and Atherosclerosis
Objective: To induce a hypercholesterolemic and atherosclerotic phenotype in mice.
Materials:
-
ApoE-/- or Ldlr-/- mice (6-8 weeks old).
-
Western-type diet (e.g., containing 21% fat and 0.15-1.25% cholesterol).[6][7]
-
Standard chow diet (for control group).
Protocol:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Divide mice into control and experimental groups.
-
Feed the experimental group a Western-type diet for a period of 8-16 weeks to induce robust hypercholesterolemia and atherosclerotic plaque formation.[6][7] The control group should remain on a standard chow diet.
-
Monitor animal health and body weight regularly.
This compound Administration
Objective: To treat hypercholesterolemic mice with this compound.
Materials:
-
This compound compound.
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Oral gavage needles.
Protocol:
-
After the diet-induced hypercholesterolemia period, divide the mice on the Western-type diet into a vehicle control group and one or more this compound treatment groups.
-
Prepare a fresh suspension of this compound in the vehicle solution daily.
-
Administer this compound or vehicle solution to the respective groups via oral gavage once daily.
-
The treatment duration can range from 4 to 8 weeks, depending on the study endpoints.
Plasma Lipid Profile Analysis
Objective: To quantify plasma lipid levels.
Materials:
-
EDTA or heparin-coated collection tubes.
-
Microcentrifuge.
-
Commercially available enzymatic kits for total cholesterol (TC), triglycerides (TG), and HDL-C.
-
Fast-performance liquid chromatography (FPLC) system (optional, for lipoprotein distribution).[8]
Protocol:
-
Collect blood from fasted mice (4-6 hours) via the tail vein or at the terminal point by cardiac puncture.[8]
-
Place blood samples in EDTA-coated tubes and keep on ice.
-
Centrifuge the blood at 1,500 x g for 15-20 minutes at 4°C to separate the plasma.[9]
-
Carefully collect the plasma supernatant.
-
Determine the concentrations of TC and TG using enzymatic assay kits according to the manufacturer's instructions.
-
To measure HDL-C, precipitate apoB-containing lipoproteins (VLDL and LDL) from the plasma, and then measure the cholesterol in the remaining supernatant.[8]
-
Calculate non-HDL-C by subtracting HDL-C from TC. LDL-C can also be calculated if TG levels are within a suitable range for the Friedewald equation, or more accurately determined by FPLC.[8]
Assessment of Atherosclerosis
Objective: To quantify the extent of atherosclerotic lesions in the aorta.
Materials:
-
Phosphate-buffered saline (PBS).
-
4% paraformaldehyde (PFA) for fixation.
-
Oil Red O staining solution.
-
Dissecting microscope and tools.
-
Image analysis software (e.g., ImageJ).
Protocol:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the vascular system with PBS followed by 4% PFA.[7]
-
Carefully dissect the entire aorta, from the heart to the iliac bifurcation.[7]
-
Clean the aorta of surrounding adipose and connective tissue.
-
For en face analysis, open the aorta longitudinally, pin it flat on a surface, and stain with Oil Red O to visualize lipid-laden plaques.[1][7]
-
Capture high-resolution images of the stained aorta.
-
Quantify the atherosclerotic lesion area relative to the total aortic surface area using image analysis software.[7]
-
For aortic root analysis, embed the upper portion of the heart and the aortic root, collect serial cross-sections, and stain with Oil Red O to measure lesion area within the aortic sinuses.[6][10]
Concluding Remarks
This compound presents a promising therapeutic candidate for hypercholesterolemia due to its direct inhibition of cholesterol synthesis. The protocols outlined above provide a robust framework for its preclinical evaluation in relevant mouse models. Researchers should optimize dosages and treatment durations based on the specific mouse strain and experimental goals. Careful and standardized quantification of plasma lipids and atherosclerotic lesions is critical for reproducible and reliable results.
References
- 1. Quantification of Atherosclerosis in Mice [jove.com]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a new squalene synthase inhibitor on an ApoE-/- mouse model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Assessing Atherosclerosis in the Aorta from AAV8-PCSK9-Injected Mice by Oil Red O Staining [jove.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 10. A Practical Approach to Using Mice in Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-53601 Administration in Hamster Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of YM-53601, a potent squalene synthase inhibitor, in hamster models for lipid-lowering studies. The protocols outlined below are based on established research and are intended to guide the design and execution of experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a novel inhibitor of squalene synthase.[1][2] This enzyme catalyzes a critical step in the cholesterol biosynthesis pathway, specifically the conversion of two molecules of farnesyl pyrophosphate into squalene.[1][3] By inhibiting this step, this compound effectively reduces the synthesis of cholesterol.[1] Pre-clinical studies in hamsters have demonstrated its significant efficacy in lowering plasma levels of total cholesterol, non-high-density lipoprotein cholesterol (non-HDL-C), and triglycerides.[1][2] Hamsters are a relevant model for these studies due to their plasma lipoprotein profile, which closely resembles that of humans.[1]
Mechanism of Action: Cholesterol Biosynthesis Inhibition
This compound targets squalene synthase, an enzyme downstream of HMG-CoA reductase, the target of statins.[4] This specific mechanism of action prevents the accumulation of sterol precursors that may occur with HMG-CoA reductase inhibitors and does not affect the synthesis of essential non-sterol isoprenoids like ubiquinone and dolichol.[1] The primary effect of this compound is the reduction of endogenous cholesterol production.[1]
Quantitative Data from Hamster Studies
The following tables summarize the quantitative effects of this compound on plasma lipid levels in Syrian golden hamsters based on published studies.
Table 1: Effect of this compound on Plasma Lipids in Hamsters on a Normal Diet
| Dosage (mg/kg/day) | Duration | Change in Total Cholesterol | Change in non-HDL-C | Change in Triglycerides | Reference |
| 12.5 | 5 days | ↓ 39% | ↓ 57% | Marked reduction | [1] |
| 25 | 5 days | ↓ 45% (not significant) | ↓ 61% (not significant) | Marked reduction | [1] |
| 50 | 5 days | ↓ 57% | ↓ 74% | ↓ 81% (P<0.001) | [1][2] |
| 50 | 5 days | - | ↓ ~70% | - | [5] |
Table 2: Effect of this compound on Plasma Lipids in Hamsters on a High-Fat Diet
| Dosage (mg/kg/day) | Duration | Change in Total Cholesterol | Change in non-HDL-C | Change in Triglycerides | Reference |
| 10 | 7 days | Significant reduction | Significant reduction | Dose-dependent reduction | [1] |
| 30 | 7 days | Significant reduction | Significant reduction | Dose-dependent reduction | [1] |
| 100 | 7 days | Significant reduction | Significant reduction | ↓ 73% (P<0.001) | [1][2] |
| 30 | 9, 17, and 27 days | - | Sustained decrease (P<0.001, P<0.01, P<0.001 respectively) | - | [4][6] |
Experimental Protocols
The following are detailed protocols for the administration of this compound in hamster studies, based on methodologies from peer-reviewed publications.
Animal Model
-
Age/Weight: 10 weeks old or weighing approximately 140g.[4][7]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.[1]
-
Diet:
Drug Preparation and Administration
-
Formulation: this compound is suspended in a 0.5% methylcellulose vehicle solution.[1][7]
-
Dosage: Dosages typically range from 10 mg/kg to 100 mg/kg body weight, administered once daily.[1]
-
Control Group: An equivalent volume of the 0.5% methylcellulose vehicle solution should be administered to the control group.[1][7]
Experimental Workflow for Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the lipid-lowering efficacy of this compound in hamsters.
VLDL and LDL Clearance Studies
This compound has been shown to enhance the clearance of Very Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL) from the plasma.[7]
-
Labeling: VLDL and LDL can be labeled with a fluorescent dye such as 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI).[7]
-
Injection: Labeled lipoproteins (e.g., 100 μg protein per hamster) are injected intravenously into a brachial vein.[7]
-
Blood Sampling: Blood samples are collected at various time points (e.g., 2, 30 minutes, and 1, 2, 4, 6 hours) post-injection from the femoral vein using glass capillaries.[7]
-
Analysis: The fluorescence intensity in the plasma is measured to determine the rate of clearance of the labeled lipoproteins.[7]
Investigation of Lipoprotein Lipase (LPL) Pathway Involvement
To determine if the enhanced VLDL clearance is dependent on the LPL pathway, an LPL inhibitor can be used.
-
LPL Inhibition: Protamine sulfate (e.g., 26 mg/kg) is injected intravenously 5 minutes before the last dose of this compound.[7]
-
VLDL Clearance Measurement: DiI-VLDL is then injected, and the clearance rate is measured as described above. A lack of enhanced clearance in the presence of protamine sulfate suggests the involvement of the LPL pathway.[7]
Assessment of Lipogenic Biosynthesis
This compound has been observed to suppress lipogenic biosynthesis in the liver.[8]
-
Animal Model: Cholestyramine-treated rats or hamsters can be used to upregulate lipogenic pathways.[8]
-
Administration: A single oral dose of this compound is administered.[8]
-
Analysis: The in vivo incorporation of radiolabeled precursors (e.g., [14C]-acetate) into cholesterol, triglycerides, and free fatty acids in the liver is measured to assess the rate of biosynthesis.[1][8]
Conclusion
This compound is a promising lipid-lowering agent with a distinct mechanism of action. The protocols and data presented here provide a solid foundation for researchers to design and conduct further preclinical studies in hamster models to explore its therapeutic potential for hyperlipidemia. Careful adherence to these established methodologies will ensure the generation of robust and reproducible data.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Experimental model of escape phenomenon in hamsters and the effectiveness of this compound in the model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Experimental model of escape phenomenon in hamsters and the effectiveness of this compound in the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of YM-53601 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, storage, and application of YM-53601 stock solutions using dimethyl sulfoxide (DMSO). This compound is a potent and specific inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1, FDFT1), a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] Proper preparation of stock solutions is paramount for ensuring experimental accuracy and reproducibility. These application notes include detailed protocols, solubility data, stability information, and a summary of the compound's mechanism of action to facilitate its effective use in research and drug development.
This compound: Chemical and Physical Properties
This compound is supplied as a crystalline solid. Understanding its fundamental properties is the first step in its proper handling and use.
| Property | Data | Reference |
| Full Chemical Name | (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride | [1][4] |
| CAS Number | 182959-33-7 | [5] |
| Molecular Formula | C₂₁H₂₁FN₂O • HCl | [5] |
| Formula Weight | 372.9 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
Solubility Profile
The solubility of this compound can vary depending on the solvent and the specific salt form of the compound. For most in vitro applications, DMSO is the recommended solvent. It is crucial to use anhydrous or newly opened DMSO, as the solvent is hygroscopic and absorbed water can reduce the solubility of the compound.[6]
| Solvent | Reported Solubility | Reference |
| DMSO | 100 mg/mL (268.20 mM) with sonication and warming to 60°C | [6][7] |
| DMSO | 80 mg/mL (214.56 mM) sonication recommended | [8] |
| DMSO | 20 mg/mL | [5] |
| DMF | 20 mg/mL | [5] |
| Ethanol | 2 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [5] |
Protocol: Preparing this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Materials
-
This compound monohydrochloride (FW: 372.9 g/mol )
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene tube
-
Vortex mixer
-
Water bath sonicator
Safety Precautions
-
Always handle this compound powder and DMSO in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting.
Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Calculation: Calculate the mass of this compound required.
-
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Formula Weight ( g/mol )
-
Example for 1 mL of a 10 mM solution:
-
Mass (mg) = 1 mL × 10 mmol/L × (1 L / 1000 mL) × 372.9 mg/mmol = 3.729 mg
-
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution:
-
Add the desired volume of DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[8] For higher concentrations (above 20 mg/mL), gentle warming up to 60°C may be required to achieve complete dissolution.[6][7]
-
-
Aliquotting and Storage:
-
Once the solution is clear and homogenous, divide it into smaller, single-use aliquots in sterile, tightly sealed tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Storage and Stability
Proper storage is essential to maintain the integrity of the this compound stock solution.
| Storage Temperature | Recommended Duration | Notes | Reference |
| -20°C | Up to 1 month | Store in a sealed container, protected from moisture. | [6] |
| -80°C | 6 months to 1 year | Preferred for long-term storage to ensure maximum stability. | [6][8] |
Application Notes
Mechanism of Action
This compound exerts its lipid-lowering effects by inhibiting squalene synthase. This enzyme catalyzes the first committed step in sterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene.[1][3] By blocking this step, this compound prevents the formation of squalene and all downstream products, including cholesterol. Unlike HMG-CoA reductase inhibitors, it does not affect the synthesis of other essential non-sterol isoprenoids like ubiquinone and dolicol.[1]
Caption: Inhibition of Cholesterol Biosynthesis by this compound.
In Vitro Experimental Use
The prepared DMSO stock solution serves as the starting material for creating working solutions for cell culture experiments.
Protocol: Preparing Working Solutions
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Caption: Experimental Workflow for Preparing this compound Solutions.
Biological Activity (IC₅₀) this compound has been shown to inhibit squalene synthase activity from various species.
| Source of Squalene Synthase | IC₅₀ Value (nM) | Reference |
| Human (HepG2 cells) | 79 | [5][6] |
| Rat (liver microsomes) | 90 | [5][6] |
| Hamster (liver microsomes) | 170 | [6][8] |
| Guinea Pig (liver microsomes) | 46 | [6][8] |
| Rhesus Monkey (liver microsomes) | 45 | [6][8] |
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments [mdpi.com]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | SQS Inhibitor | Cholesterol-lowering agent | TargetMol [targetmol.com]
Application Notes and Protocols for Oral Administration of YM-53601 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the oral gavage of YM-53601 in rats, based on established experimental data. This document includes information on vehicle preparation, dosage, and administration, as well as its effects on cholesterol biosynthesis and plasma lipid levels.
Introduction
This compound is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting this enzyme, this compound effectively suppresses the production of cholesterol and other downstream isoprenoids.[4] This document outlines the protocol for oral administration of this compound to rats for in vivo studies, summarizing key data on its efficacy.
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1), also known as squalene synthase. This enzyme catalyzes the conversion of farnesyl pyrophosphate to squalene, a precursor to cholesterol.[4] Inhibition of FDFT1 has been shown to suppress the AKT-mTOR-HIF-1α pathway.[4]
Caption: Signaling pathway of this compound action.
Experimental Protocol: Oral Gavage in Rats
This protocol is designed for the effective oral administration of this compound to rats for studying its effects on lipid metabolism.
3.1. Materials
-
This compound powder
-
0.5% Methylcellulose solution (vehicle)
-
Sprague-Dawley (SD) rats (male, 5 weeks old)
-
Standard rodent diet or high-fat diet
-
Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL or appropriate size)
-
Weighing scale
-
Mortar and pestle (optional, for suspension preparation)
3.2. Vehicle Preparation (0.5% Methylcellulose)
-
Weigh 0.5 g of methylcellulose powder.
-
Slowly add the powder to 100 mL of sterile, distilled water while stirring continuously to avoid clumping.
-
Continue stirring until the methylcellulose is fully dissolved and the solution is clear.
3.3. This compound Suspension Preparation
-
Weigh the required amount of this compound based on the desired dosage and the number of animals.
-
Suspend the this compound powder in the 0.5% methylcellulose vehicle solution.[2]
-
Ensure a homogenous suspension is achieved by vortexing or using a mortar and pestle if necessary. The final concentration should be calculated to deliver the desired dose in a volume of 5 mL/kg body weight.
3.4. Animal Handling and Dosing
-
Acclimatize rats for at least one week before the experiment.
-
House rats in a controlled environment with a 12-hour light/dark cycle. For studies on cholesterol biosynthesis, a reversed light cycle (lights off from 07:30 h to 20:30 h) can be used to increase hepatic cholesterol synthesis during the day.[2]
-
Weigh each rat accurately before dosing to calculate the exact volume of the this compound suspension to be administered.
-
Administer the this compound suspension orally using a gavage needle. The typical volume for oral gavage in rats is 5 mL/kg.
-
For single-dose studies, administration is performed once.[2] For multiple-dose studies, administer daily for the specified duration (e.g., 7 days).[2][5]
-
The control group should receive an equal volume of the 0.5% methylcellulose vehicle solution.[2][5]
Quantitative Data Summary
The following tables summarize the reported effects of oral this compound administration in rats.
Table 1: Inhibition of Cholesterol Biosynthesis in Rats (Single Oral Dose) [2]
| Dosage (mg/kg) | Inhibition of Cholesterol Biosynthesis (%) |
| 6.25 | ~20 |
| 12.5 | ~40 |
| 25 | ~60 |
| 50 | ~80 |
| ED₅₀ | 32 |
Table 2: Effect of this compound on Plasma Lipids in High-Fat Diet Fed Rats (Daily Oral Dose for 1 Week) [2]
| Treatment Group | Dosage (mg/kg) | Change in Plasma non-HDL-C (%) | Change in Plasma Triglycerides (%) |
| This compound | 12.5 | -25 | -20 |
| This compound | 25 | -35 | -28 |
| This compound | 50 | -44 | -33 |
| Pravastatin (control) | 50 | -30 | -15 |
Experimental Workflow
Caption: Experimental workflow for this compound oral gavage in rats.
Conclusion
This protocol provides a comprehensive guide for the oral administration of this compound to rats. The provided data demonstrates the dose-dependent efficacy of this compound in inhibiting cholesterol biosynthesis and reducing plasma lipid levels. Adherence to this protocol will enable researchers to conduct robust in vivo studies to further investigate the therapeutic potential of this squalene synthase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Squalene Synthase Activity with YM-53601: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway.[1][2] It catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] This positions SQS as a key regulatory point and an attractive target for the development of cholesterol-lowering drugs. YM-53601 is a potent and specific inhibitor of squalene synthase, demonstrating efficacy in reducing plasma cholesterol and triglyceride levels in various animal models.[1] This document provides detailed protocols for the preparation of liver microsomes as a source of squalene synthase and for the subsequent measurement of its activity in the presence of the inhibitor this compound using a non-radioactive, spectrophotometric assay.
Signaling Pathway and Experimental Workflow
The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. Squalene synthase plays a pivotal role in this pathway, diverting FPP towards sterol synthesis.
The experimental workflow for assessing the inhibitory effect of this compound on squalene synthase activity involves the isolation of the enzyme source, performing the enzymatic assay, and analyzing the data.
Data Presentation
In Vitro Inhibition of Squalene Synthase by this compound
The inhibitory potency of this compound against squalene synthase has been determined in hepatic microsomes from various species. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Species | Tissue Source | IC50 (nM) |
| Human | HepG2 cells | 79 |
| Rhesus Monkey | Liver Microsomes | 45 |
| Guinea Pig | Liver Microsomes | 46 |
| Rat | Liver Microsomes | 90 |
| Hamster | Liver Microsomes | 170 |
Table 1: IC50 values of this compound for squalene synthase activity in hepatic microsomes from different species. Data compiled from MedchemExpress.[1]
In Vivo Effects of this compound on Plasma Lipids
Oral administration of this compound has been shown to significantly reduce plasma cholesterol and triglyceride levels in several animal models.
| Animal Model | Treatment | % Decrease in Plasma Non-HDL Cholesterol | % Decrease in Plasma Triglycerides |
| Guinea Pig | 100 mg/kg/day for 14 days | 47% | Not Reported |
| Rhesus Monkey | 50 mg/kg, twice daily for 21 days | 37% | Not Reported |
| Hamster (normal diet) | 50 mg/kg/day for 5 days | 74% | 81% |
| Hamster (high-fat diet) | 100 mg/kg/day for 7 days | Not Reported | 73% |
Table 2: In vivo efficacy of this compound on plasma lipid levels. Data compiled from Ugawa et al., 2000.
Experimental Protocols
Protocol 1: Preparation of Rat Liver Microsomes
This protocol describes the isolation of the microsomal fraction from rat liver, which is a rich source of squalene synthase.
Materials:
-
Male Sprague-Dawley rats
-
Homogenization buffer: 50 mM potassium phosphate buffer (pH 7.4), 0.25 M sucrose, 1 mM EDTA, 1 mM dithiothreitol (DTT)
-
Resuspension buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM DTT
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge and ultracentrifuge
-
Bradford protein assay reagent
Procedure:
-
Euthanize the rat according to approved animal welfare protocols.
-
Perfuse the liver with ice-cold 0.9% NaCl solution to remove blood.
-
Excise the liver, weigh it, and mince it in 3 volumes of ice-cold homogenization buffer.
-
Homogenize the minced liver with a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (post-mitochondrial fraction) and transfer it to an ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in the resuspension buffer.
-
Determine the protein concentration of the microsomal suspension using the Bradford protein assay.
-
Aliquot the microsomal suspension and store at -80°C until use.
Protocol 2: Squalene Synthase Activity Assay (Spectrophotometric)
This assay measures squalene synthase activity by monitoring the decrease in NADPH absorbance at 340 nm. The reaction is stoichiometric, with the oxidation of NADPH being directly proportional to the synthesis of squalene.
Materials:
-
Prepared liver microsomes (from Protocol 1)
-
Assay buffer: 100 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl₂, 1 mM DTT
-
Farnesyl pyrophosphate (FPP) solution (1 mM in assay buffer)
-
NADPH solution (10 mM in assay buffer)
-
This compound stock solution (in DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture as follows:
-
Assay buffer
-
Liver microsomal protein (typically 50-100 µg)
-
This compound or vehicle (DMSO) at various concentrations for inhibition studies. Pre-incubate the microsomes with the inhibitor for 10-15 minutes at 37°C.
-
FPP solution (final concentration of 10-50 µM)
-
-
Initiate the Reaction: Start the reaction by adding NADPH solution to a final concentration of 100-200 µM.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.
-
Controls:
-
No FPP control: To measure background NADPH oxidation not dependent on squalene synthase.
-
No enzyme control: To ensure no non-enzymatic degradation of NADPH.
-
Vehicle control: To account for any effect of the solvent (DMSO) on enzyme activity.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the "No FPP control" from the rates of the experimental samples to obtain the squalene synthase-specific activity.
-
Convert the rate of absorbance change to the rate of NADPH consumption using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
For inhibitor studies, plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
The protocols outlined in this application note provide a robust and reproducible method for measuring squalene synthase activity and evaluating the inhibitory potential of compounds like this compound. The non-radioactive, spectrophotometric assay is well-suited for medium- to high-throughput screening in a drug discovery setting. The provided data on this compound serves as a valuable reference for researchers working on the development of novel squalene synthase inhibitors for the treatment of hypercholesterolemia and other metabolic disorders.
References
Application Notes and Protocols for YM-53601 in Cholesterol Uptake and Efflux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] Squalene synthase catalyzes the first committed step in cholesterol synthesis, the condensation of two molecules of farnesyl pyrophosphate to form squalene.[4][5] Inhibition of this enzyme leads to a reduction in endogenous cholesterol production, which has significant implications for cellular cholesterol homeostasis. These application notes provide detailed protocols for utilizing this compound in cellular cholesterol uptake and efflux assays, key processes in maintaining this balance. Understanding the impact of this compound on these pathways is crucial for evaluating its potential as a therapeutic agent for dyslipidemia and other disorders related to cholesterol metabolism.
Mechanism of Action: Squalene Synthase Inhibition and SREBP Signaling
This compound exerts its primary effect by inhibiting squalene synthase, thereby blocking the downstream production of cholesterol. This reduction in intracellular cholesterol is sensed by the cell, triggering a compensatory feedback mechanism mediated by the Sterol Regulatory Element-Binding Proteins (SREBPs).
When intracellular cholesterol levels are low, the SREBP-SCAP (SREBP cleavage-activating protein) complex translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the N-terminal domain of SREBP, which then translocates to the nucleus. In the nucleus, the mature SREBP acts as a transcription factor, binding to Sterol Regulatory Elements (SREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in cholesterol synthesis (such as HMG-CoA reductase and squalene synthase itself) and cholesterol uptake (such as the LDL receptor).
Figure 1: this compound inhibits squalene synthase, leading to SREBP activation.
Data Presentation
The following tables summarize the known in vitro and in vivo effects of this compound. Tables for cellular cholesterol uptake and efflux are provided as templates for researchers to populate with their experimental data, with representative data for a similar compound included for context.
Table 1: In Vitro Inhibition of Squalene Synthase by this compound
| Species/Cell Line | IC₅₀ (nM) |
| Human (HepG2 cells) | 79 |
| Rhesus Monkey | 45 |
| Guinea Pig | 46 |
| Rat | 90 |
| Hamster | 170 |
| Data sourced from MedchemExpress.[1] |
Table 2: In Vivo Effects of this compound on Cholesterol and Triglycerides
| Animal Model | Dosage | Effect | Reference |
| Rats | 32 mg/kg (single p.o. dose) | ED₅₀ for cholesterol biosynthesis inhibition | [2] |
| Guinea Pigs | 100 mg/kg/day for 14 days | 47% reduction in non-HDL-C | [2][3] |
| Rhesus Monkeys | 50 mg/kg, twice daily for 21 days | 37% reduction in non-HDL-C | [2][3] |
| Hamsters | 50 mg/kg/day for 5 days | 81% reduction in triglycerides | [2][3] |
| Hamsters | 50 mg/kg for 5 days | Enhanced clearance of LDL and VLDL | [6] |
Table 3: Template for Cellular Cholesterol Uptake Assay Data
| Cell Line | This compound Conc. | % Increase in Cholesterol Uptake (Mean ± SD) |
| HepG2 | Vehicle | 0 |
| HepG2 | 1 µM | User-defined |
| HepG2 | 10 µM | User-defined |
| HepG2 | 100 µM | User-defined |
| Representative Data (TAK-475, another squalene synthase inhibitor) | ||
| HepG2 | 10 µM | Increased ¹²⁵I-LDL binding |
Table 4: Template for Cellular Cholesterol Efflux Assay Data
| Cell Line | This compound Conc. | % Cholesterol Efflux to ApoA-1 (Mean ± SD) |
| Macrophages | Vehicle | User-defined |
| Macrophages | 1 µM | User-defined |
| Macrophages | 10 µM | User-defined |
| Macrophages | 100 µM | User-defined |
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on cellular cholesterol uptake and efflux. These protocols are based on fluorescent methods, which are suitable for high-throughput screening.
Protocol 1: Cellular Cholesterol Uptake Assay using NBD-Cholesterol
This assay measures the uptake of a fluorescently labeled cholesterol analog, NBD-cholesterol, into cultured cells. Inhibition of cholesterol synthesis by this compound is expected to upregulate the LDL receptor, leading to increased uptake of cholesterol from the medium.
Materials:
-
Cell line of interest (e.g., HepG2, Huh7)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
NBD-Cholesterol
-
U-18666A (positive control)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Black, clear-bottom 96-well plates
-
Flow cytometer or fluorescence plate reader (Excitation/Emission ~485/535 nm)
Workflow:
Figure 2: Cholesterol Uptake Assay Workflow.
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of Treatment Medium:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the NBD-Cholesterol stock solution 1:50 in serum-free cell culture medium to a final concentration of 20 µg/mL.
-
Prepare serial dilutions of this compound in the NBD-Cholesterol-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., U-18666A at 1-5 µM).
-
-
Cell Treatment:
-
Carefully aspirate the culture medium from the wells.
-
Add 100 µL of the prepared treatment medium to each well.
-
Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
-
-
Washing:
-
Aspirate the treatment medium.
-
Gently wash the cells three times with 150 µL of Assay Buffer per well.
-
-
Analysis:
-
Plate Reader: Add 100 µL of Assay Buffer to each well and measure the fluorescence (Excitation/Emission ~485/535 nm).
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in Assay Buffer and analyze on a flow cytometer using the FITC channel.
-
-
Data Calculation: Normalize the fluorescence of treated wells to the vehicle control to determine the percentage increase in cholesterol uptake.
Protocol 2: Cellular Cholesterol Efflux Assay using BODIPY-Cholesterol
This assay measures the movement of a fluorescent cholesterol analog, BODIPY-cholesterol, from the cells to an extracellular acceptor, such as Apolipoprotein A-I (ApoA-1) or High-Density Lipoprotein (HDL).
Materials:
-
Cell line of interest (e.g., J774 macrophages, primary fibroblasts)
-
Cell culture medium
-
FBS
-
This compound
-
BODIPY-Cholesterol
-
Cholesterol acceptor (e.g., human ApoA-1, HDL)
-
Equilibration medium (e.g., serum-free medium with 0.1% BSA)
-
White, opaque 96-well plates
-
Fluorescence plate reader (Excitation/Emission ~485/515 nm)
Workflow:
Figure 3: Cholesterol Efflux Assay Workflow.
Procedure:
-
Cell Seeding and Labeling:
-
Seed cells in a 96-well plate and grow to confluency.
-
Aspirate the medium and add fresh medium containing BODIPY-cholesterol (e.g., 1 µg/mL).
-
Incubate for 4-24 hours to allow for cellular uptake and incorporation of the fluorescent cholesterol.
-
-
Equilibration:
-
Wash the cells twice with warm PBS.
-
Add equilibration medium (serum-free medium with 0.1% BSA). If pre-treating with this compound, add it to the equilibration medium at the desired concentrations.
-
Incubate for 1-4 hours.
-
-
Cholesterol Efflux:
-
Prepare efflux medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-1) with or without this compound. Include a control with no acceptor to measure basal efflux.
-
Aspirate the equilibration medium and add the efflux medium.
-
Incubate for 1-4 hours at 37°C.
-
-
Sample Collection:
-
Carefully transfer the supernatant (efflux medium) from each well to a new white, opaque 96-well plate.
-
-
Cell Lysis:
-
Wash the cells remaining in the original plate with PBS.
-
Add a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100) to each well and incubate for 10 minutes to lyse the cells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence in the supernatant plate and the cell lysate plate using a fluorescence plate reader (Excitation/Emission ~485/515 nm).
-
-
Data Calculation:
-
Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [Fluorescence of Supernatant / (Fluorescence of Supernatant + Fluorescence of Cell Lysate)] x 100
-
Subtract the basal efflux (no acceptor) from the acceptor-mediated efflux to determine the net efflux.
-
Conclusion
This compound is a valuable tool for studying the regulation of cholesterol homeostasis. By inhibiting squalene synthase, it provides a method to investigate the cellular responses to decreased de novo cholesterol synthesis. The protocols outlined above offer robust and high-throughput methods to assess the effects of this compound on two key compensatory mechanisms: cholesterol uptake and efflux. These assays are essential for characterizing the full pharmacological profile of this compound and other squalene synthase inhibitors in the context of drug development for lipid-related disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Doxorubicin Efficacy with YM-53601 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a cornerstone of many chemotherapeutic regimens, valued for its potent cytotoxic effects across a range of cancers. Its mechanism primarily involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2][3] However, its clinical utility is often hampered by both intrinsic and acquired resistance, as well as significant cardiotoxicity.[2] Emerging research points to a novel strategy to overcome doxorubicin resistance by targeting cellular cholesterol metabolism. This document provides detailed application notes and protocols for the combined use of doxorubicin with YM-53601, a potent inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[4][5] The rationale for this combination lies in the observation that cancer cells, particularly hepatocellular carcinoma (HCC), exhibit elevated levels of mitochondrial cholesterol. This increase in mitochondrial cholesterol is associated with a more rigid mitochondrial membrane, rendering the cells resistant to doxorubicin-induced apoptosis. This compound, by depleting mitochondrial cholesterol, sensitizes cancer cells to the cytotoxic effects of doxorubicin, presenting a promising therapeutic strategy.
Mechanism of Action and Rationale for Combination
Doxorubicin: This anthracycline antibiotic exerts its anticancer effects through multiple mechanisms[1][6][7]:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA, leading to double-strand breaks.[2][3]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that damage cellular components, including DNA, proteins, and lipids.[1][6]
This compound: This compound is a specific inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[4]
-
Inhibition of Cholesterol Biosynthesis: By blocking the conversion of farnesyl pyrophosphate to squalene, this compound effectively halts a critical step in the cholesterol synthesis pathway.[4][5]
-
Reduction of Mitochondrial Cholesterol: Treatment with this compound has been shown to decrease cholesterol levels within the mitochondrial membrane of cancer cells.[1]
Synergistic Rationale: The combination of this compound and doxorubicin is based on the premise that reducing mitochondrial cholesterol will enhance susceptibility to doxorubicin-induced apoptosis. Elevated mitochondrial cholesterol in cancer cells leads to a more ordered and rigid mitochondrial membrane, which is less susceptible to permeabilization and the release of pro-apoptotic factors like cytochrome c. By inhibiting cholesterol synthesis with this compound, the mitochondrial membrane becomes more fluid, restoring sensitivity to doxorubicin's apoptotic triggers.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line/System | Species | IC50 of this compound | Reference |
| HepG2 (human hepatoma) | Human | 79 nM | [4] |
| Rat hepatic microsomes | Rat | 90 nM | [4] |
| Hamster hepatic microsomes | Hamster | 170 nM | [4] |
| Guinea-pig hepatic microsomes | Guinea-pig | 46 nM | [4] |
| Rhesus monkey hepatic microsomes | Rhesus monkey | 45 nM | [4] |
Potentiation of Doxorubicin by this compound
| Cell Line | This compound Concentration | Effect on Doxorubicin | Reference |
| H35 (rat hepatoma) | 1 µM | Potentiates susceptibility | [1] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound and Doxorubicin synergy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic interaction between lipid-loading and doxorubicin exposure in Huh7 hepatoma cells results in enhanced cytotoxicity and cellular oxidative stress: implications for acute and chronic care of obese cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytoplasmic membrane cholesterol and doxorubicin cytotoxicity in drug-sensitive and multidrug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination chemotherapy of doxorubicin and paclitaxel for hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
YM-53601 solubility issues in aqueous solution
Welcome to the technical support center for YM-53601. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a particular focus on addressing solubility challenges in aqueous solutions.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered when preparing aqueous solutions of this compound.
Q1: My this compound is not dissolving in my aqueous buffer.
A1: this compound is a lipophilic molecule with low intrinsic solubility in neutral aqueous solutions. Direct dissolution in buffers like PBS is not recommended and will likely result in precipitation or an insoluble suspension.
To address this, follow the recommended solubilization workflow:
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium.
A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent (DMSO) is not sufficient to keep the lipophilic compound dissolved in the final aqueous environment. Here are several strategies to overcome this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your medium.
-
Optimize the Dilution Step: Add the DMSO stock solution to your aqueous buffer/medium slowly while vortexing or stirring. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Use an Intermediate Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute your 100 mM DMSO stock to 10 mM in DMSO, then dilute this into your aqueous buffer.
-
Consider Co-solvents (for in vitro assays): If your experimental system can tolerate it, including a small percentage of a co-solvent like PEG300 in your final solution can improve solubility.
-
For in vivo studies: It is highly recommended to use a formulation with established solubilizing agents. This compound has been successfully administered as a suspension in 0.5% methylcellulose or in solutions containing co-solvents and surfactants.[1][2]
Q3: Can I prepare and store aqueous working solutions of this compound?
A3: It is strongly recommended to prepare aqueous working solutions of this compound fresh for each experiment. The stability of this compound in aqueous solutions, especially at low concentrations, has not been well-documented and the compound may be prone to degradation or precipitation over time. Concentrated stock solutions in anhydrous DMSO are stable for at least one month at -20°C or six months at -80°C.[3]
Frequently Asked Questions (FAQs)
Q4: What is the recommended solvent for making a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[3] this compound is also soluble in Dimethylformamide (DMF).[4] For optimal results, use a new, unopened bottle of anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]
Q5: What are the known solubility limits of this compound?
A5: The following table summarizes the known solubility data for this compound.
| Solvent/Vehicle | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (268.20 mM) | May require ultrasonication and warming to 60°C.[3] |
| DMF | 20 mg/mL | - |
| Ethanol | 2 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Illustrates low solubility in mixed aqueous solutions.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.70 mM) | A formulation suitable for in vivo use. |
| 0.5% Methylcellulose in water | - | Used to create a suspension for oral administration.[1][2] |
Q6: How does this compound work?
A6: this compound is a potent and specific inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[5] This enzyme catalyzes the first committed step in the cholesterol biosynthesis pathway, which involves the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene.[4] By blocking this step, this compound prevents the synthesis of cholesterol and other downstream sterols.[4]
Q7: What are the recommended experimental protocols for dissolving this compound?
A7: The appropriate protocol depends on the intended application (in vitro vs. in vivo).
Experimental Protocol 1: Preparation of a 100 mM DMSO Stock Solution (in vitro use)
-
Weigh the Compound: Accurately weigh the required amount of this compound solid (Molecular Weight: 372.86 g/mol ).
-
Add Solvent: Add the appropriate volume of new, anhydrous DMSO to achieve a 100 mM concentration. Example: To make 1 mL of 100 mM stock, add 1 mL of DMSO to 37.29 mg of this compound.
-
Promote Dissolution: If the compound does not dissolve immediately, cap the vial tightly and gently warm the solution to 60°C. Intermittent vortexing or ultrasonication can also aid dissolution.[3]
-
Verify Clarity: Ensure the solution is clear and free of any particulates before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[3]
Experimental Protocol 2: Preparation of a 2.5 mg/mL Formulation (in vivo use)
This protocol is adapted from a commercially available datasheet and is intended for animal studies.
-
Prepare a DMSO Stock: First, prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Add Co-solvents: To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add Surfactant: To the mixture from step 2, add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add Saline: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Final Concentration: This procedure yields a clear solution with a this compound concentration of 2.5 mg/mL.
-
Use: It is recommended to prepare this formulation fresh on the day of use.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: YM-53601 In Vivo Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in achieving optimal in vivo bioavailability of YM-53601, a squalene synthase inhibitor. Given its low aqueous solubility, enhancing the bioavailability of this carbazole derivative is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing inconsistent or lower-than-expected efficacy. Could this be related to its bioavailability?
A1: Yes, inconsistent or low efficacy is a common consequence of poor bioavailability. This compound has low solubility in aqueous solutions, which can lead to poor absorption from the gastrointestinal tract after oral administration. Factors such as the formulation, animal species, and individual animal physiology can all contribute to variability. We recommend evaluating your formulation and administration protocol to ensure consistent and maximal exposure.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: this compound is a carbazole derivative with the formal name 2-[(2E)-2-(1-azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethoxy]-9H-carbazole, monohydrochloride.[1] Its solubility is a critical factor influencing its bioavailability. It is soluble in organic solvents like DMF and DMSO but has very limited solubility in aqueous solutions.[1] This poor aqueous solubility is a primary reason for potential bioavailability challenges.
Q3: What are some initial steps I can take to improve the oral bioavailability of this compound?
A3: A simple and common starting point is to prepare a suspension of this compound in a vehicle containing a suspending agent. A 0.5% methylcellulose solution has been used in published studies.[2][3] For potentially better absorption, you can explore the use of co-solvents and surfactants. A suggested vehicle for in vivo studies includes a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is a formulation with 10% DMSO and 90% (20% SBE-β-CD in saline).
Q4: Are there more advanced formulation strategies I can consider for this compound?
A4: For compounds with low aqueous solubility like this compound, advanced formulation strategies can significantly enhance bioavailability. These include:
-
Micronization: Reducing the particle size of the drug increases the surface area for dissolution.
-
Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its solubility in aqueous environments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Inconsistent dosing volume or technique. Inhomogeneous drug suspension. Physiological differences between animals. | Ensure all personnel are thoroughly trained in oral gavage techniques. Vigorously vortex the drug suspension before each administration to ensure homogeneity. Increase the number of animals per group to account for individual variability. |
| Low plasma concentrations of this compound. | Poor dissolution of the compound in the GI tract. First-pass metabolism. | Optimize the formulation to improve solubility (see Advanced Formulation Strategies in FAQs). Consider using a different route of administration for initial studies to bypass the GI tract (e.g., intravenous) to determine the maximum possible exposure. |
| Precipitation of this compound in the formulation upon standing. | The drug is not fully solubilized or the suspension is unstable. | If using a co-solvent system, ensure the final concentration of this compound is below its solubility limit in the vehicle. For suspensions, ensure the suspending agent is at an appropriate concentration and the suspension is used shortly after preparation. |
| Adverse effects observed in animals after dosing. | Toxicity of the drug or the vehicle. Improper gavage technique causing esophageal or stomach injury. | Conduct a dose-escalation study to determine the maximum tolerated dose. If using a complex vehicle, administer a vehicle-only control to assess its potential toxicity. Review and refine oral gavage procedures to minimize animal stress and risk of injury. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Vortex mixer
-
Calibrated oral gavage needles (appropriate size for the animal model)
-
Syringes
Procedure:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals.
-
If desired, gently grind the this compound powder in a mortar and pestle to reduce particle size and improve suspension homogeneity.
-
Prepare the 0.5% methylcellulose vehicle by dissolving methylcellulose in sterile water.
-
Add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Vortex the suspension thoroughly before each animal is dosed to ensure a uniform distribution of the drug.
Protocol 2: Pharmacokinetic Study of Orally Administered this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound after a single oral dose.
Animals:
-
Male Wistar rats (180-220 g)
Procedure:
-
Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Prepare the this compound formulation as described in Protocol 1 at the desired concentration.
-
Administer a single oral dose of the this compound suspension to each rat via oral gavage. A typical dose used in studies is 50 mg/kg.[2]
-
Collect serial blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points. A suggested sampling schedule is: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[4]
-
Collect blood into heparinized tubes and immediately centrifuge to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.
Visualizations
Signaling Pathway
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Synthase by this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the in vivo bioavailability of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Different Animal Models
| Animal Model | Diet | Dose | Duration | Effect on Plasma non-HDL-C |
| Guinea-pigs | Normal | 100 mg/kg/day | 14 days | ↓ 47%[3][5] |
| Rhesus Monkeys | Normal | 50 mg/kg, twice daily | 21 days | ↓ 37%[3][5] |
| Hamsters | Normal | 50 mg/kg/day | 5 days | ↓ ~70%[5] |
| Hamsters | High-fat | 100 mg/kg/day | 7 days | Significant reduction[3][5] |
| Rats | High-fat | 50 mg/kg/day | 7 days | Significant reduction[2] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMF | 20 mg/mL[1] |
| DMSO | 20 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[1] |
| Ethanol | 2 mg/mL[1] |
References
- 1. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.8. Pharmacokinetic study in rats [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
potential off-target effects of YM-53601
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of YM-53601. The following resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the effective design and interpretation of experiments involving this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound, focusing on its known mechanism of action and potential secondary effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1)[1][2]. This enzyme catalyzes the dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene, a key precursor in the cholesterol biosynthesis pathway[3]. By inhibiting this step, this compound effectively reduces the de novo synthesis of cholesterol[2][3].
Q2: Are there any known off-target effects of this compound?
A2: As of the latest available public data, comprehensive off-target screening panels (e.g., broad kinase, GPCR, or ion channel screening) for this compound have not been published. Therefore, a complete profile of its potential off-target interactions is not fully characterized. However, beyond its primary role in lipid metabolism, this compound has been reported to have other biological activities that may be considered off-target in certain experimental contexts.
Q3: What are the other reported biological activities of this compound?
A3: this compound has been shown to:
-
Inhibit Hepatitis C Virus (HCV) propagation: The enzyme FDFT1 has been identified as a host factor for HCV replication, and this compound's inhibitory action on this enzyme abrogates HCV propagation[2].
-
Potentiate chemotherapy-induced cell death in hepatocellular carcinoma (HCC): In HCC models, this compound has been observed to potentiate the anti-cancer effects of doxorubicin[1][2]. This is thought to be related to the reduction of mitochondrial cholesterol levels, which can sensitize cancer cells to apoptosis-inducing agents[1].
Q4: Can this compound affect cellular processes other than cholesterol synthesis?
A4: Yes. By inhibiting squalene synthase, this compound blocks the conversion of farnesyl pyrophosphate (FPP) to squalene. This can lead to an accumulation of FPP and other upstream intermediates of the mevalonate pathway. FPP is a critical substrate for other biosynthetic pathways, including the synthesis of ubiquinone (Coenzyme Q10) and dolichol, which are essential for cellular respiration and protein glycosylation, respectively[3]. However, unlike HMG-CoA reductase inhibitors (statins), squalene synthase inhibitors are not expected to deplete these molecules[3]. Researchers should still consider the potential for altered flux through these pathways in their specific experimental system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity or altered cell viability. | 1. High concentrations of this compound may lead to off-target effects. 2. The cell line may be particularly sensitive to disruptions in the cholesterol biosynthesis pathway. 3. Potentiation of other treatments in the media (e.g., other drugs). | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Supplement the culture medium with exogenous cholesterol or mevalonate to rescue the phenotype and confirm on-target toxicity. 3. Review all components of the experimental medium for potential interactions. |
| Variability in lipid-lowering effects. | 1. Differences in the metabolic activity of the cells or animal models. 2. Degradation of the this compound compound. | 1. Ensure consistent experimental conditions (e.g., diet in animal studies, cell passage number). 2. Prepare fresh stock solutions of this compound and store them appropriately. For in vivo studies, consider the formulation and route of administration. |
| Alterations in protein glycosylation or cellular respiration. | Accumulation of upstream mevalonate pathway intermediates like FPP may affect other biosynthetic pathways. | 1. Measure the levels of ubiquinone and dolichol. 2. Assess mitochondrial function and the glycosylation status of relevant proteins. |
| Observed effects are not reversed by cholesterol supplementation. | The observed phenotype may be due to a genuine off-target effect unrelated to cholesterol synthesis. | 1. Consider the other reported activities of this compound (e.g., anti-HCV, sensitization to chemotherapy). 2. If possible, use a structurally distinct squalene synthase inhibitor as a control to see if the effect is class-specific. |
Quantitative Data Summary
The following table summarizes the in vitro and in vivo efficacy of this compound.
| Parameter | Species/System | Value | Reference |
| IC50 (Squalene Synthase Inhibition) | Human (HepG2 cells) | 79 nM | [1] |
| Rat (hepatic microsomes) | 90 nM | [1] | |
| Hamster (hepatic microsomes) | 170 nM | [1] | |
| Guinea-pig (hepatic microsomes) | 46 nM | [1] | |
| Rhesus monkey (hepatic microsomes) | 45 nM | [1] | |
| ED50 (Cholesterol Biosynthesis Inhibition) | Rat (in vivo) | 32 mg/kg | [1][3] |
| Effect on Plasma Lipids | Hamster (50 mg/kg/day for 5 days) | ~70% reduction in non-HDL cholesterol | [1] |
| Hamster (50 mg/kg, daily for 5 days) | 81% decrease in plasma triglycerides | [2][3] | |
| Rhesus monkey (50 mg/kg, twice daily for 21 days) | 37% decrease in non-HDL cholesterol | [2][3] |
Experimental Protocols
1. In Vitro Squalene Synthase Activity Assay
This protocol is based on the methodology described for measuring the inhibition of squalene synthase in hepatic microsomes[3].
-
Objective: To determine the IC50 of this compound for squalene synthase.
-
Materials:
-
Hepatic microsomes from the species of interest.
-
[3H]farnesyl diphosphate ([3H]FPP).
-
This compound stock solution (in DMSO).
-
Assay buffer: 100 mM potassium phosphate buffer (pH 7.4), 10 mM MgCl2, 5 mM NADPH, 2 mM dithiothreitol, 1 mM sodium pyrophosphate decahydrate.
-
Reaction termination solution: 40% (w/v) KOH in ethanol (1:1).
-
Petroleum ether for extraction.
-
Scintillation cocktail (e.g., Aquasol-2).
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, add the assay buffer components and the desired concentration of this compound.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the hepatic microsomes (approximately 10 µg of protein).
-
Add [3H]FPP to the reaction mixture.
-
Incubate at 30°C for 20 minutes.
-
Terminate the reaction by adding the KOH:ethanol solution.
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Extract the synthesized [3H]squalene with petroleum ether.
-
Measure the radioactivity of the organic phase using a scintillation counter.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
-
2. In Vivo Cholesterol Biosynthesis Inhibition Assay
This protocol is adapted from the in vivo studies in rats[3].
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Objective: To determine the ED50 of this compound for the inhibition of cholesterol biosynthesis.
-
Materials:
-
Male rats.
-
This compound suspension (e.g., in 0.5% methylcellulose).
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[14C]-acetate.
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Anesthetic.
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Equipment for blood and tissue collection.
-
-
Procedure:
-
Administer this compound orally (p.o.) to rats at various doses (e.g., 6.25, 12.5, 25, and 50 mg/kg).
-
After 1 hour, inject [14C]-acetate intraperitoneally (i.p.).
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After an additional hour, anesthetize the animals and collect blood and liver tissue.
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Extract lipids from the plasma and liver samples.
-
Separate the cholesterol fraction using thin-layer chromatography (TLC).
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Quantify the amount of [14C]-labeled cholesterol using a scintillation counter.
-
Calculate the percent inhibition of cholesterol synthesis for each dose and determine the ED50 value.
-
Visualizations
Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.
Caption: Workflow for determining the in vitro and in vivo efficacy of this compound.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing YM-53601 incubation time for lipid analysis
Here is a technical support center for optimizing YM-53601 incubation time for lipid analysis.
Welcome to the technical support resource for researchers using this compound. This guide provides frequently asked questions, detailed experimental protocols, and troubleshooting advice to help you optimize your lipid analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and novel small molecule inhibitor of the enzyme squalene synthase.[1][2][3] Squalene synthase catalyzes the conversion of farnesyl pyrophosphate to squalene, a critical step in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound effectively blocks the downstream production of cholesterol.[1] This leads to a reduction in both cellular and plasma levels of cholesterol and triglycerides.[1][2][4] this compound is also reported to inhibit farnesyl-diphosphate farnesyltransferase 1 (FDFT1).[5]
Q2: Which cell lines are suitable for studying the effects of this compound?
Liver-derived cell lines are excellent models due to their central role in lipid metabolism. The human hepatoma cell line HepG2 has been used in studies with this compound and is a recommended model.[1][5] Other suitable cell lines include those with active cholesterol biosynthesis pathways, such as the human hepatoma line Huh7 and the rat hepatoma line H35 .[5]
Q3: What is a good starting concentration for this compound in cell culture experiments?
A logical starting point is to use concentrations around the reported IC50 value. For this compound, the IC50 for inhibiting squalene synthase in HepG2 cells is 79 nM .[3][5] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions. A range from 50 nM to 1 µM is a reasonable starting point for characterization. Studies have used 1 µM to observe effects on mitochondrial cholesterol levels in HepG2 and H35 cells.[5]
| Cell/System | IC50 Value | Reference |
| HepG2 Cells | 79 nM | [3][5] |
| Rat Liver Microsomes | 90 nM | [3] |
| Hamster Liver Microsomes | 170 nM | [5] |
| Rhesus Monkey Liver Microsomes | 45 nM | [5] |
Q4: How do I determine the optimal incubation time for observing lipid changes?
The optimal incubation time is crucial and depends on the cell type, its metabolic rate, and the specific lipids being analyzed. While in vivo studies in hamsters have shown a significant decrease in plasma cholesterol as early as 1 hour after administration, cell culture dynamics may differ.[4][6] Therefore, a time-course experiment is essential. We recommend testing a range of time points to capture both early and late effects.
| Parameter | Recommendation | Rationale |
| Concentration | Use a fixed, effective concentration (e.g., 5-10x IC50) determined from a dose-response study. | Ensures a measurable effect while minimizing toxicity. |
| Time Points | 6, 12, 24, and 48 hours. | This range typically captures initial enzymatic inhibition effects and subsequent downstream metabolic changes. |
| Controls | Include a vehicle-only control (e.g., 0.1% DMSO) for each time point. | Essential for distinguishing the effect of the compound from time-dependent cellular changes. |
| Readout | Measure key lipids like total cholesterol, triglycerides, and specific sterol intermediates. | Provides a comprehensive view of the compound's impact on the lipid profile. |
Q5: What specific lipid changes can I expect after this compound treatment?
Based on its mechanism, you should expect to see:
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A significant decrease in squalene and its downstream products, most notably cholesterol .
-
A potential accumulation of farnesyl pyrophosphate , the substrate for squalene synthase.
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A reduction in triglyceride levels, as this compound has been shown to suppress lipogenic biosynthesis and secretion.[4][7]
Visualizations
Signaling Pathway
Caption: Simplified cholesterol biosynthesis pathway showing the inhibitory action of this compound on the conversion of Farnesyl-PP to Squalene.
Experimental Workflow
Caption: Experimental workflow for optimizing this compound incubation time using a time-course study.
Experimental Protocols
Protocol 1: Time-Course Experiment for Incubation Optimization
This protocol outlines a typical time-course experiment to determine the optimal incubation time for this compound.
-
Cell Seeding:
-
Seed HepG2 cells into 6-well plates at a density that will result in 70-80% confluency at the time of the longest incubation period (e.g., 48 hours).
-
Incubate cells in complete medium at 37°C and 5% CO₂ for 24 hours to allow for attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in complete medium to the desired final concentration (e.g., 500 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the this compound-containing medium or the vehicle control medium to the appropriate wells.
-
-
Incubation and Harvesting:
-
Return the plates to the incubator.
-
Harvest cells at each designated time point (e.g., 6, 12, 24, 48 hours).
-
To harvest, wash the cells twice with ice-cold PBS, then scrape them into a suitable solvent for lipid extraction or pellet them for storage at -80°C.
-
Protocol 2: General Lipid Extraction (MTBE Method)
This is a robust method for extracting a broad range of lipids from cultured cells.
-
Sample Preparation:
-
To a cell pellet (from one well of a 6-well plate), add 200 µL of water (or PBS). Resuspend the pellet thoroughly.
-
-
Solvent Addition:
-
Add 750 µL of methanol to the cell suspension and vortex vigorously for 30 seconds.
-
Add 2.5 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.
-
-
Phase Separation:
-
Incubate the mixture at room temperature for 10 minutes to allow for phase separation.
-
Centrifuge at 1,000 x g for 10 minutes. Two distinct phases will form: an upper organic phase (containing lipids) and a lower aqueous phase.
-
-
Collection and Drying:
-
Carefully collect the upper organic phase into a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Store the dried lipid film at -80°C until analysis.
-
-
Reconstitution:
-
Just before analysis, reconstitute the dried lipids in a suitable solvent compatible with your analytical platform (e.g., isopropanol/acetonitrile for LC-MS).
-
Troubleshooting Guide
Troubleshooting Decision Tree
Caption: A troubleshooting guide for common issues encountered during this compound experiments.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
mitigating YM-53601 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the precipitation of YM-53601 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1).[1][2] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis.[2] By inhibiting this enzyme, this compound effectively reduces plasma cholesterol and triglyceride levels.[2][3] It has also been shown to abrogate Hepatitis C virus (HCV) propagation.[1]
Q2: What are the known solubility properties of this compound?
This compound is a monohydrochloride salt with limited aqueous solubility.[2][3] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). One supplier notes a solubility of 100 mg/mL in DMSO, though this may require ultrasonication and warming to 60°C.[1] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: Why might this compound precipitate in my cell culture medium?
Precipitation of small molecules like this compound in cell culture media can be attributed to several factors:
-
Poor Aqueous Solubility: this compound inherently has low solubility in aqueous solutions like cell culture media.
-
"Salting Out": Cell culture media are complex solutions with high concentrations of salts, amino acids, and other components that can reduce the solubility of dissolved compounds.
-
pH Shift: The pH of the medium can influence the ionization state and solubility of the compound. As a monohydrochloride salt, changes in pH upon dilution into buffered media can affect its stability.
-
Temperature Changes: Fluctuations in temperature, such as moving from a warm incubator to room temperature for observation, can decrease the solubility of some compounds.[4][5]
-
Interaction with Media Components: Specific components of the media or serum supplements could potentially interact with this compound, leading to the formation of insoluble complexes.
-
High Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.
Troubleshooting Guide: Mitigating this compound Precipitation
This guide provides a step-by-step approach to identify and resolve issues with this compound precipitation during your experiments.
Visual Identification of Precipitation
Precipitation of this compound may appear as a fine, crystalline solid, a cloudy haze, or larger aggregates in the culture medium. Visually inspect your media under a microscope before and after adding the compound.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon adding stock solution to media | Poor mixing or localized high concentration. | Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion. |
| Final concentration exceeds solubility limit. | Prepare a dilution series to determine the maximum soluble concentration of this compound in your specific cell culture medium. Consider that the effective concentration (IC50) for squalene synthase inhibition is in the nanomolar range, so high micromolar concentrations may not be necessary.[1] | |
| High percentage of organic solvent in the final medium. | Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible, typically below 0.5%, to minimize both solvent-induced precipitation and cytotoxicity. | |
| Precipitation observed after incubation | Compound instability over time in aqueous media. | Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted solutions of the compound in aqueous media for extended periods. |
| Interaction with serum proteins. | Test the solubility of this compound in both serum-free and serum-containing media to determine if serum components contribute to precipitation. If precipitation occurs only in the presence of serum, consider reducing the serum percentage if experimentally feasible. | |
| pH of the medium. | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Bicarbonate-buffered media require a controlled CO2 environment to maintain a stable pH.[6] | |
| Stock solution is cloudy or contains particles | Improper storage or solvent hydration. | This compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Use anhydrous, high-purity DMSO for preparing stock solutions.[1] If the stock is cloudy, it may have degraded or precipitated out of solution; it is best to prepare a fresh stock. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol is adapted from manufacturer recommendations for preparing a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
To aid dissolution, the solution can be gently warmed to 37-60°C and sonicated.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into sterile, single-use volumes and store at -20°C or -80°C for long-term stability.[1]
Protocol 2: Dilution of this compound Stock into Cell Culture Medium
This protocol outlines the steps for diluting the DMSO stock solution into your experimental medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM/F-12, RPMI-1640)
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
When adding the stock solution to the medium, add it dropwise while gently vortexing or swirling the tube to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration in the culture medium is below 0.5% and is consistent across all experimental and control conditions.
-
Use the freshly prepared this compound-containing medium immediately.
Signaling Pathway
This compound acts on the cholesterol biosynthesis pathway. Below is a simplified diagram illustrating the point of inhibition.
Caption: this compound inhibits squalene synthase in the cholesterol pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
YM-53601 Technical Support Center: Stability, Storage, and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information on the stability and storage of YM-53601, a potent squalene synthase inhibitor. Additionally, it offers detailed troubleshooting guides and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture. Under these conditions, the compound is stable for at least four years[1].
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO. It is recommended to prepare stock solutions in newly opened, anhydrous DMSO to avoid solubility issues due to the hygroscopic nature of DMSO. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Q3: Can I store this compound solutions in aqueous buffers?
A3: The long-term stability of this compound in aqueous solutions has not been extensively reported in publicly available literature. For in vivo experiments requiring aqueous formulations, it is crucial to prepare the working solutions fresh on the day of use.
Stability and Storage Data
Quantitative data on the stability of this compound in various solvents and conditions are summarized below.
| Storage Condition | Solvent | Concentration | Duration | Stability | Reference |
| -20°C | Solid | N/A | ≥ 4 years | Stable | [1] |
| -80°C | DMSO | Stock Solution | 6 months | Stable | [1] |
| -20°C | DMSO | Stock Solution | 1 month | Stable | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | 1. Compound has absorbed moisture. 2. DMSO is not anhydrous. 3. Insufficient mixing. | 1. Ensure the solid compound is stored in a desiccated environment. 2. Use fresh, high-quality, anhydrous DMSO. 3. To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath. |
| Precipitation in Working Solution | 1. The compound has limited solubility in the aqueous buffer. 2. The concentration of the organic co-solvent is too low. | 1. Prepare the working solution fresh before each experiment. 2. For in vivo studies, consider using a formulation with co-solvents such as PEG300 and Tween-80. A typical formulation involves a final concentration of 10% DMSO. |
| Inconsistent Experimental Results | 1. Degradation of this compound in stock or working solutions. 2. Improper storage of solutions. 3. Multiple freeze-thaw cycles of the stock solution. | 1. Prepare fresh working solutions for each experiment. 2. Adhere strictly to the recommended storage temperatures and durations. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 372.87 g/mol ).
-
Carefully weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly to dissolve the compound.
-
If dissolution is slow, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a few minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Stability-Indicating HPLC Method for Squalene Synthase Inhibitors (General Protocol)
While a specific, validated HPLC method for this compound is not publicly available, the following general protocol for squalene synthase inhibitors can be adapted. Method development and validation will be required for specific applications.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid). A typical starting gradient could be 30% acetonitrile, increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a broad scan from 200-400 nm is recommended to find the optimal wavelength).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Studies (for method validation): To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting this compound solutions to stress conditions to generate degradation products.
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Heating the solid compound at 105°C for 24 hours
-
Photolytic Degradation: Exposing a solution to UV light (e.g., 254 nm) for 24 hours
The HPLC method should be able to resolve the parent this compound peak from any degradation product peaks.
Visualizations
Caption: Inhibition of Squalene Synthase by this compound in the Cholesterol Biosynthesis Pathway.
References
determining the optimal YM-53601 concentration for IC50
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for determining the optimal concentration of YM-53601 for IC50 (half-maximal inhibitory concentration) studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, which is the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] By inhibiting this enzyme, this compound effectively blocks the downstream production of cholesterol.[3] This mechanism makes it a valuable tool for research in lipid metabolism and a potential therapeutic agent for hypercholesterolemia and hypertriglyceridemia.[4][5][6]
Q2: What are the reported IC50 values for this compound?
A2: The IC50 of this compound has been determined in various species and cell lines. It is a potent inhibitor with IC50 values typically in the nanomolar range. For instance, the IC50 for this compound against squalene synthase from human hepatoma cells (HepG2) is reported to be 79 nM.[1][2] The IC50 values for other species are summarized in the table below.
Q3: What factors can influence the experimentally determined IC50 value?
A3: The IC50 value is not an absolute constant and can be influenced by several experimental conditions.[7] Key factors include:
-
Enzyme and Substrate Concentrations: The concentrations of both the squalene synthase enzyme and its substrate, farnesyl pyrophosphate (FPP), can significantly impact the apparent IC50 value.
-
Incubation Time and Temperature: The duration and temperature of the enzyme reaction will affect the rate of product formation and can influence the calculated IC50.
-
Buffer Composition: pH, ionic strength, and the presence of cofactors (like NADPH and Mg2+) or detergents in the assay buffer can alter enzyme activity and inhibitor binding.
-
Source of the Enzyme: Squalene synthase from different species or tissues may exhibit varying sensitivity to the inhibitor.
-
Purity of the Inhibitor: The purity of the this compound compound used will directly affect the accuracy of the concentration and the resulting IC50 value.
Q4: How should I prepare this compound for an in vitro assay?
A4: this compound is typically dissolved in an organic solvent like DMSO to create a stock solution.[2] For in vivo studies, specific formulations involving PEG300, Tween-80, and saline, or SBE-β-CD in saline have been described to achieve a clear solution.[2] It is crucial to ensure that the final concentration of the solvent in the assay is low enough to not affect the enzyme's activity. A solvent control should always be included in the experiment.
Data Presentation
Table 1: Reported IC50 Values of this compound against Squalene Synthase
| Species/Cell Line | IC50 (nM) |
| Human (HepG2 cells) | 79 |
| Rat | 90 |
| Hamster | 170 |
| Guinea-pig | 46 |
| Rhesus Monkey | 45 |
Source:[1]
Experimental Protocols
Detailed Methodology for In Vitro Squalene Synthase Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a method for determining squalene synthase activity by monitoring NADPH consumption.
Materials:
-
Purified or recombinant squalene synthase
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and a detergent like Tween-80)
-
DMSO (for dissolving this compound)
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
Prepare solutions of squalene synthase, FPP, and NADPH in the assay buffer at desired concentrations. The optimal concentrations should be determined empirically, but a starting point could be based on the enzyme's Km for FPP and NADPH.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well in the specified order:
-
Assay Buffer
-
This compound solution at various concentrations (or DMSO for the control)
-
Squalene synthase solution
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the FPP and NADPH solution to each well.
-
-
Measure Fluorescence:
-
Immediately begin monitoring the decrease in NADPH fluorescence over time using a microplate reader. The formation of squalene is stoichiometric with the depletion of NADPH.[8]
-
Take readings at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound. This is typically the linear portion of the fluorescence decay curve.
-
Plot the reaction velocity as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. This is the concentration of this compound that results in a 50% reduction in the enzyme's activity.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or very low enzyme activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Test enzyme activity with a positive control. |
| Incorrect buffer conditions | Verify the pH and composition of the assay buffer. Optimize cofactor (Mg2+) concentrations. | |
| Substrate degradation | Use fresh FPP and NADPH solutions. Store them appropriately. | |
| High background fluorescence | Autofluorescence of compounds | Measure the fluorescence of the inhibitor and other components in the absence of the enzyme. |
| Contaminated reagents | Use high-purity reagents and fresh buffer. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all solutions. |
| Incomplete mixing | Gently mix the contents of the wells after adding each reagent. | |
| Temperature fluctuations | Ensure a stable and uniform temperature in the microplate reader. | |
| IC50 value is much higher/lower than expected | Incorrect inhibitor concentration | Verify the concentration of the this compound stock solution and the accuracy of the serial dilutions. |
| Inappropriate enzyme/substrate concentration | The IC50 value can be dependent on the substrate concentration, especially for competitive inhibitors.[7] Consider determining the Km of your enzyme for FPP and using a substrate concentration around the Km value. | |
| This compound precipitation | Check the solubility of this compound in the final assay buffer. The presence of a detergent may be necessary. | |
| Shallow or incomplete inhibition curve | Inhibitor concentration range is too narrow | Broaden the range of this compound concentrations tested to ensure you capture both the top and bottom plateaus of the curve. |
| Non-specific inhibition at high concentrations | High concentrations of some compounds can cause non-specific effects. Investigate the mechanism of inhibition if the curve shape is unusual. |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
References
- 1. graphpad.com [graphpad.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 6. towardsdatascience.com [towardsdatascience.com]
- 7. researchgate.net [researchgate.net]
- 8. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
Technical Support Center: YM-53601 Dosage and Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting YM-53601 dosage for different animal strains. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme squalene synthase.[1][2][3] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate into squalene.[1][2] By inhibiting this enzyme, this compound effectively reduces the synthesis of cholesterol.[1] Unlike HMG-CoA reductase inhibitors (statins), squalene synthase inhibitors act downstream in the cholesterol biosynthesis pathway.[2][4] This specific mechanism of action means that this compound does not affect the synthesis of essential non-sterol isoprenoids, such as ubiquinone and dolichol, which are vital for cell growth and viability.[1][5]
Q2: How does the in vitro potency of this compound vary across different species?
A2: this compound exhibits potent inhibitory activity against squalene synthase in hepatic microsomes from various species. The half-maximal inhibitory concentration (IC50) values are comparable across the tested species, indicating a similar intrinsic inhibitory potential.
| Species | IC50 (nM) |
| Rat | 90 |
| Hamster | 170 |
| Guinea-pig | 46 |
| Rhesus Monkey | 45 |
| Human (HepG2) | 79 |
| Data sourced from MedchemExpress and a study published in the British Journal of Pharmacology.[1][6] |
Q3: What are the recommended starting doses for this compound in different animal models?
A3: The effective oral dose of this compound for reducing plasma cholesterol and triglyceride levels varies between animal strains. The following table summarizes effective doses from preclinical studies. It is recommended to perform a dose-response study within these ranges to determine the optimal dose for your specific experimental conditions and animal strain.
| Animal Model | Diet | Dose Range (mg/kg/day) | Treatment Duration | Key Findings |
| Rats (Sprague-Dawley) | High-fat | 12.5 - 50 | 7 days | Dose-dependent reduction in non-HDL cholesterol.[1] |
| Standard | 6.25 - 50 (single dose) | 1 day | ED50 for cholesterol biosynthesis inhibition was 32 mg/kg.[1][6] | |
| Hamsters | Normal | 12.5 - 50 | 5 days | Significant reduction in total cholesterol (39-57%) and triglycerides (up to 81%).[1][7] |
| High-fat | 100 | 7 days | Superior triglyceride reduction (73%) compared to fenofibrate (53%).[1][7] | |
| Guinea-pigs | Normal | 10 - 100 | 14 days | Dose-dependent reduction in total and non-HDL cholesterol.[1] |
| Rhesus Monkeys | Normal | 12.5 - 50 (twice daily) | 21 days | Significant reduction in non-HDL cholesterol (up to 37%).[1][7] |
Q4: How should this compound be prepared and administered for oral dosing?
A4: For oral administration in animal studies, this compound is typically suspended in a 0.5% methylcellulose vehicle solution.[1] It is administered once or twice daily via oral gavage.
Troubleshooting Guide
Issue: Suboptimal reduction in plasma lipid levels.
-
Possible Cause 1: Incorrect Dosage. The dose of this compound may be too low for the specific animal strain or the severity of hyperlipidemia in the model.
-
Solution: Perform a dose-response study, starting with the recommended dose ranges in the table above and escalating the dose to find the optimal concentration for your model.
-
-
Possible Cause 2: Diet. The composition of the diet can significantly influence plasma lipid levels and the efficacy of lipid-lowering agents.
-
Solution: Ensure the diet is appropriate for inducing the desired lipid profile. For hypercholesterolemia models, a high-fat and/or high-cholesterol diet is often necessary.[1]
-
-
Possible Cause 3: Strain-Specific Differences in Metabolism. Different strains of the same animal species can exhibit variations in drug metabolism and clearance, affecting the bioavailability and efficacy of this compound.
-
Solution: If using a different strain than those cited in the literature, it is crucial to conduct a pilot study to determine the pharmacokinetic and pharmacodynamic profile of this compound in that specific strain.
-
Issue: Observed toxicity or adverse effects.
-
Possible Cause: Dose is too high. While studies have not highlighted significant toxicity, high doses of any compound can lead to adverse effects.
-
Solution: Reduce the dosage of this compound. Monitor the animals closely for any signs of toxicity. If adverse effects persist even at lower effective doses, consider alternative compounds. It is noteworthy that squalene synthase inhibitors are not typically associated with the myotoxicity sometimes seen with statins.[5][8]
-
Experimental Protocols
Protocol 1: In Vivo Assessment of Cholesterol Biosynthesis Inhibition in Rats
-
Animal Model: Male Sprague-Dawley rats (150-170 g).[1]
-
Acclimatization: House rats for one week with a reversed light-dark cycle (lights off from 07:30h to 20:30h) to increase hepatic cholesterol biosynthesis during the daytime.[1]
-
Drug Preparation: Suspend this compound in 0.5% methylcellulose.[1]
-
Dosing: Administer a single oral dose of this compound (e.g., 6.25, 12.5, 25, 50 mg/kg) at 13:00h.[1] A control group should receive the vehicle only.
-
Tracer Injection: One hour after this compound administration, inject [¹⁴C]-acetate (40.5 µCi per animal) intraperitoneally.[1]
-
Sample Collection: After a specified time (e.g., 1 hour), euthanize the animals and collect liver and blood samples.
-
Analysis: Extract lipids from the liver and plasma and measure the incorporation of ¹⁴C into cholesterol using liquid scintillation counting to determine the rate of cholesterol biosynthesis.
Protocol 2: Evaluation of Plasma Lipid-Lowering Efficacy in Hamsters
-
Animal Model: Male Syrian golden hamsters.[9]
-
Diet: Feed a standard or high-fat/high-cholesterol diet.
-
Drug Preparation: Suspend this compound in 0.5% methylcellulose.[1][9]
-
Dosing: Administer this compound orally once daily for a specified period (e.g., 5-7 days) at the desired dose (e.g., 12.5, 25, 50 mg/kg).[1] A control group should receive the vehicle only.
-
Blood Collection: Collect blood samples from the femoral vein at baseline and at the end of the treatment period.[9]
-
Lipid Analysis: Measure plasma levels of total cholesterol, HDL-cholesterol, non-HDL-cholesterol, and triglycerides using enzymatic kits.
Visualizations
Caption: Cholesterol biosynthesis pathway showing the inhibition point of this compound.
Caption: General experimental workflow for evaluating this compound efficacy in vivo.
Caption: Troubleshooting logic for suboptimal efficacy of this compound.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to YM-53601: An FDFT1 Inhibitor for Hyperlipidemia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of YM-53601 as a potent and selective inhibitor of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1), also known as squalene synthase. FDFT1 is a critical enzyme in the cholesterol biosynthesis pathway, making it a key target for the development of therapies to manage hypercholesterolemia and hypertriglyceridemia. This document presents a comparative analysis of this compound with other known FDFT1 inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Performance Comparison of FDFT1 Inhibitors
The efficacy of this compound has been evaluated both in vitro and in vivo, demonstrating significant inhibitory activity against FDFT1 and a favorable impact on plasma lipid profiles. Below is a comparative summary of this compound and other notable FDFT1 inhibitors.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the in vitro IC50 values of this compound and other FDFT1 inhibitors against squalene synthase from various species.
| Compound | Species/Cell Line | IC50 (nM) | Reference |
| This compound | Human (HepG2) | 79 | [1] |
| Rhesus Monkey | 45 | [1] | |
| Guinea Pig | 46 | [1] | |
| Rat | 90 | [1] | |
| Hamster | 170 | [1] | |
| Zaragozic Acid A | Not Specified | ~5 | |
| RPR-107393 | Rat | 0.6 - 0.9 | [2] |
| ER-27856 | Rat | 39,000 | |
| Lapaquistat (TAK-475) | Not Specified | Not available |
In Vivo Efficacy
In vivo studies are crucial for determining the physiological effects of a drug candidate. The following tables summarize the in vivo efficacy of this compound in various animal models, showcasing its ability to lower cholesterol and triglyceride levels.
Table 2: In Vivo Efficacy of this compound in Rhesus Monkeys [3][4]
| Treatment | Dose | Duration | Change in non-HDL-C |
| This compound | 50 mg/kg (twice daily) | 21 days | ↓ 37% |
| Pravastatin | 25 mg/kg (twice daily) | 28 days | No significant change |
Table 3: In Vivo Efficacy of this compound in Hamsters (Normal Diet) [3][4]
| Treatment | Dose | Duration | Change in Triglycerides |
| This compound | 50 mg/kg (daily) | 5 days | ↓ 81% |
Table 4: In Vivo Efficacy of this compound in Hamsters (High-Fat Diet) [3][4]
| Treatment | Dose | Duration | Change in Triglycerides |
| This compound | 100 mg/kg (daily) | 7 days | ↓ 73% |
| Fenofibrate | 100 mg/kg (daily) | 7 days | ↓ 53% |
Table 5: In Vivo Efficacy of this compound in Rats [3]
| Treatment | Metric | Value |
| This compound | ED50 (Cholesterol Biosynthesis Inhibition) | 32 mg/kg |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
In Vitro Squalene Synthase Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against FDFT1.
Materials:
-
Liver microsomes (from desired species)
-
Test compound (e.g., this compound) dissolved in DMSO
-
[³H]-farnesyl pyrophosphate (FPP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare liver microsomes from the chosen animal species.
-
Pre-incubate the microsomes with various concentrations of the test compound in the assay buffer for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-FPP.
-
Incubate the reaction mixture for a defined period at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 15% KOH in 50% ethanol).
-
Extract the lipid-soluble products (including [³H]-squalene) using an organic solvent (e.g., hexane).
-
Quantify the amount of [³H]-squalene formed by liquid scintillation counting.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Evaluation of Hypolipidemic Effects in Hamsters
This protocol describes the methodology for assessing the in vivo efficacy of FDFT1 inhibitors in a hamster model.
Animal Model:
-
Male Syrian golden hamsters.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
For high-fat diet studies, animals are fed a diet supplemented with cholesterol and fat for a specified period to induce hyperlipidemia.[3]
Dosing:
-
Test compounds (e.g., this compound) are suspended in a vehicle solution (e.g., 0.5% methylcellulose).
-
The compound is administered orally once daily for the duration of the study.[3]
-
A control group receives the vehicle solution only.
Blood Collection and Analysis:
-
At the end of the treatment period, blood samples are collected from the animals.
-
Plasma is separated by centrifugation.
-
Plasma levels of total cholesterol, HDL cholesterol, and triglycerides are determined using standard enzymatic assays.
-
Non-HDL cholesterol is calculated by subtracting HDL cholesterol from total cholesterol.
Statistical Analysis:
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance is determined using appropriate tests, such as a one-way analysis of variance (ANOVA) followed by Dunnett's test for multiple comparisons.
Visualizing the Mechanism and Workflow
Diagrams are provided to illustrate the signaling pathway of FDFT1 and the experimental workflow for its inhibition.
Caption: Cholesterol biosynthesis pathway highlighting the role of FDFT1 and the inhibitory action of this compound.
Caption: Experimental workflow for the validation of this compound as an FDFT1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of YM-53601 and Fenofibrate: Mechanisms and Lipid-Lowering Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two lipid-lowering agents, YM-53601 and fenofibrate. It delves into their distinct mechanisms of action, presents supporting experimental data from preclinical studies, and outlines the methodologies for key experiments.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. This compound is a novel squalene synthase inhibitor, while fenofibrate is a well-established fibric acid derivative that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This guide offers a side-by-side comparison of their pharmacological profiles to inform research and development in the field of lipid-modifying therapeutics.
Mechanism of Action
The two compounds employ fundamentally different strategies to achieve their lipid-lowering effects. This compound directly inhibits a key enzyme in the cholesterol biosynthesis pathway, while fenofibrate modulates the transcription of genes involved in lipid and lipoprotein metabolism.
This compound: Inhibition of Squalene Synthase
This compound is an inhibitor of squalene synthase, an enzyme that catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate to squalene.[1][2] By blocking this step, this compound effectively reduces the de novo synthesis of cholesterol.[1] Interestingly, studies have shown that this compound also suppresses the biosynthesis of triglycerides and free fatty acids, suggesting a broader impact on lipogenesis.[3][4]
Fenofibrate: PPARα Agonism
Fenofibrate's primary mechanism of action is the activation of PPARα, a nuclear receptor that plays a central role in the regulation of lipid metabolism.[5][6][7] Upon activation by fenofibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[8] This leads to:
-
Increased fatty acid oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver and muscle.[9]
-
Reduced triglyceride synthesis: Decreased expression of genes involved in triglyceride synthesis.
-
Enhanced lipoprotein lipase (LPL) activity: Increased expression of LPL, the primary enzyme responsible for the hydrolysis of triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons.[10]
-
Modulation of apolipoprotein expression: Decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, and increased expression of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL).[6]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by this compound and fenofibrate.
Comparative Efficacy: Experimental Data
Preclinical studies have directly compared the lipid-lowering effects of this compound and fenofibrate, primarily in hamster models, which are well-regarded for their human-like lipid metabolism.
Table 1: Comparative Effects on Plasma Lipids in High-Fat Diet-Fed Hamsters
| Parameter | This compound (100 mg/kg/day for 7 days) | Fenofibrate (100 mg/kg/day for 7 days) | Reference |
| Triglyceride Reduction | 73% (P<0.001) | 53% (P<0.001) | [1][11] |
Table 2: Effects on Plasma Lipids in Various Animal Models
| Compound | Animal Model | Diet | Dosage | Duration | Effect on Triglycerides | Effect on non-HDL-C | Reference |
| This compound | Hamster | Normal | 50 mg/kg/day | 5 days | ↓ 81% (P<0.001) | Not Reported | [1][11] |
| This compound | Guinea Pig | Not Specified | 100 mg/kg/day | 14 days | ↓ 30% | ↓ 47% (P<0.001) | [1][11] |
| This compound | Rhesus Monkey | Not Specified | 50 mg/kg, twice daily | 21 days | Not Reported | ↓ 37% (P<0.01) | [1][11] |
| Fenofibrate | Human (Mixed Dyslipidemia) | Not Applicable | 160-200 mg/day | Varied | ↓ 22-43% | ↓ 16-21% | [9] |
These data indicate that in a head-to-head comparison in hamsters, this compound demonstrated a superior triglyceride-lowering effect compared to fenofibrate.[1][11]
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound and fenofibrate.
In Vivo High-Fat Diet Hamster Model
Objective: To assess the in vivo efficacy of lipid-lowering compounds in a diet-induced hyperlipidemia model.
Protocol:
-
Animal Model: Male Syrian golden hamsters are typically used.
-
Acclimation: Animals are acclimated for a period of at least one week with standard chow and water ad libitum.
-
Diet Induction: Hyperlipidemia is induced by feeding a high-fat diet (e.g., containing 15-20% fat and 0.5% cholesterol) for a specified period (e.g., 2-4 weeks) to establish elevated baseline lipid levels.
-
Treatment: Animals are randomly assigned to treatment groups: vehicle control, this compound (suspended in a vehicle like 0.5% methylcellulose), or fenofibrate. The compounds are administered orally once daily for the duration of the study (e.g., 7 days).
-
Sample Collection: At the end of the treatment period, animals are fasted overnight, and blood samples are collected via cardiac puncture or other appropriate methods.
-
Lipid Analysis: Plasma is separated by centrifugation, and total cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic kits. Non-HDL cholesterol is calculated as Total Cholesterol - HDL Cholesterol.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare treatment groups with the control group.
Squalene Synthase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against squalene synthase.
Protocol:
-
Enzyme Source: Liver microsomes are prepared from rats, hamsters, or other species, or from a human hepatoma cell line like HepG2.
-
Assay Buffer: A suitable buffer (e.g., HEPES) containing necessary cofactors such as MgCl₂, DTT, and NADPH is used.
-
Substrate: The substrate for the reaction is [³H]-farnesyl pyrophosphate ([³H]-FPP).
-
Inhibition Assay: The test compound (e.g., this compound) is pre-incubated with the enzyme source in the assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of [³H]-FPP.
-
Reaction Termination and Extraction: The reaction is stopped after a defined incubation period, and the lipid-soluble products, including [³H]-squalene, are extracted using an organic solvent (e.g., hexane).
-
Quantification: The amount of [³H]-squalene formed is quantified by liquid scintillation counting.
-
IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from a dose-response curve.[12]
PPARα Activation Assay (Reporter Gene Assay)
Objective: To measure the ability of a compound to activate the PPARα receptor.
Protocol:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, HepG2) is used.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector for human PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.
-
A co-transfection with an RXR expression vector is often included.
-
-
Treatment: After transfection, cells are treated with the test compound (e.g., fenofibrate) or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency. The fold activation relative to the vehicle control is calculated.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical evaluation of lipid-lowering agents.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate Increases Very Low Density Lipoprotein Triglyceride Production Despite Reducing Plasma Triglyceride Levels in APOE*3-Leiden.CETP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.libretexts.org [med.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Squalene Synthase Inhibitors: YM-53601 vs. Zaragozic Acid
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of cholesterol-lowering agents, the inhibition of squalene synthase presents a compelling therapeutic target. This enzyme catalyzes the first committed step in cholesterol biosynthesis, and its inhibition avoids the upstream accumulation of intermediates seen with statins. This guide provides a detailed, objective comparison of two prominent squalene synthase inhibitors: YM-53601, a synthetic compound, and zaragozic acid, a natural product of fungal origin. We will delve into their mechanisms of action, chemical structures, and a comparative analysis of their performance based on available experimental data.
At a Glance: Key Differences
| Feature | This compound | Zaragozic Acid |
| Origin | Synthetic | Natural Product (Fungal Metabolite) |
| Potency (In Vitro) | Nanomolar (nM) IC50 values | Picomolar (pM) Ki values |
| In Vivo Efficacy | Demonstrated cholesterol and triglyceride lowering in various animal models | Potent inhibitor of hepatic cholesterol synthesis in mice and lowers plasma cholesterol in primates. |
| Chemical Structure | Carbazole derivative | Complex structure with a novel dioxabicyclo-octane core.[1][2][3] |
Mechanism of Action: Targeting a Key Enzyme in Cholesterol Synthesis
Both this compound and zaragozic acid exert their lipid-lowering effects by inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase).[1][4][5] This enzyme is responsible for the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene, the precursor to cholesterol. By blocking this step, these inhibitors prevent the synthesis of cholesterol.
Zaragozic acids are potent competitive inhibitors of squalene synthase.[6] Some evidence also suggests that zaragozic acid A may act as a mechanism-based irreversible inactivator of the enzyme.
The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition for this compound and zaragozic acid.
Chemical Structures
The chemical structures of this compound and zaragozic acid A are distinct, reflecting their different origins.
This compound is a synthetic carbazole derivative.[7][8]
Zaragozic Acid A (also known as Squalestatin S1) is a fungal metabolite characterized by a complex and highly oxygenated dioxabicyclo[3.2.1]octane core.[1][2][3][9]
Comparative Performance Data
The following tables summarize the available quantitative data for the in vitro and in vivo performance of this compound and zaragozic acid. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
In Vitro Potency Against Squalene Synthase
| Compound | Species | Enzyme Source | Potency (IC50 / Ki) | Reference |
| This compound | Human | HepG2 cells | IC50: 79 nM | [4] |
| Rat | Liver microsomes | IC50: 90 nM | [4] | |
| Hamster | Liver microsomes | IC50: 170 nM | [4] | |
| Guinea Pig | Liver microsomes | IC50: 46 nM | [4] | |
| Rhesus Monkey | Liver microsomes | IC50: 45 nM | [4] | |
| Zaragozic Acid A | Rat | Liver microsomes | Ki: 78 pM | |
| Zaragozic Acid B | Rat | Liver microsomes | Ki: 29 pM | |
| Zaragozic Acid C | Rat | Liver microsomes | Ki: 45 pM |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are not directly comparable without knowing the substrate concentration used in the IC50 assays.
In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dosage | Effect | Reference |
| This compound | Rat | 32 mg/kg (oral) | ED50 for cholesterol biosynthesis inhibition | [10] |
| Hamster | 50 mg/kg/day for 5 days (oral) | ~70% reduction in non-HDL cholesterol | [4] | |
| Rhesus Monkey | 50 mg/kg, twice daily for 21 days (oral) | 37% decrease in non-HDL cholesterol | [10] | |
| Zaragozic Acid A | Mouse | 200 µg/kg | 50% inhibition of acute hepatic cholesterol synthesis | |
| Primate | Not specified | Lowered plasma cholesterol levels | [1] |
Experimental Protocols
In Vitro Squalene Synthase Activity Assay (General Protocol)
This protocol describes a common method for determining squalene synthase activity, which can be adapted to assess the inhibitory potential of compounds like this compound and zaragozic acid.
Objective: To measure the conversion of a radiolabeled substrate, farnesyl pyrophosphate (FPP), to squalene by squalene synthase in the presence and absence of inhibitors.
Materials:
-
Liver microsomes (as a source of squalene synthase)
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer with MgCl₂ and NaF)
-
Test compounds (this compound or zaragozic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and liver microsomes.
-
Add the test compound at various concentrations to the reaction mixture. A control with solvent only should be included.
-
Pre-incubate the mixture for a specified time at 37°C.
-
Initiate the reaction by adding [³H]-FPP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a strong base (e.g., KOH).
-
Extract the lipid-soluble products, including [³H]-squalene, using an organic solvent (e.g., hexane).
-
Quantify the amount of [³H]-squalene formed by liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Cholesterol Biosynthesis Assay (General Protocol using [¹⁴C]-Acetate)
This protocol outlines a common method to assess the in vivo inhibition of cholesterol synthesis.[11][12][13][14][15]
Objective: To measure the rate of incorporation of a radiolabeled precursor, [¹⁴C]-acetate, into cholesterol in live animals treated with an inhibitor.
Materials:
-
Test compound (this compound or zaragozic acid) formulated for oral administration
-
[¹⁴C]-Acetate
-
Anesthetic
-
Equipment for blood and tissue collection
-
Reagents for lipid extraction and saponification
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Administer the test compound or vehicle control to the animals (e.g., via oral gavage) at predetermined doses.
-
After a specified time, administer [¹⁴C]-acetate to the animals (e.g., via intraperitoneal injection).
-
At a defined time point after [¹⁴C]-acetate administration, euthanize the animals and collect blood and liver tissue.
-
Extract total lipids from the plasma and a portion of the liver.
-
Saponify the lipid extract to hydrolyze cholesterol esters.
-
Isolate the non-saponifiable fraction containing cholesterol.
-
Quantify the amount of [¹⁴C]-cholesterol by liquid scintillation counting.
-
Determine the total cholesterol concentration in the samples.
-
Calculate the rate of cholesterol synthesis and the percentage of inhibition by the test compound.
Conclusion
Both this compound and zaragozic acid are potent inhibitors of squalene synthase, a key enzyme in cholesterol biosynthesis. Zaragozic acid, a natural product, exhibits exceptionally high in vitro potency with Ki values in the picomolar range. This compound, a synthetic compound, also demonstrates potent inhibition in the nanomolar range across various species.
In vivo studies have confirmed the cholesterol-lowering efficacy of both compounds in animal models. This compound has been shown to effectively reduce both cholesterol and triglyceride levels. Zaragozic acid has demonstrated potent inhibition of hepatic cholesterol synthesis in mice and cholesterol-lowering effects in primates.
The choice between these two inhibitors for research and development purposes may depend on various factors, including the desired potency, pharmacokinetic properties, and the specific research question being addressed. The detailed experimental protocols provided in this guide offer a foundation for designing and interpreting studies aimed at further elucidating the therapeutic potential of these and other squalene synthase inhibitors.
References
- 1. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Zaragozic Acid A/Squalestatin S1 [chem-is-you.blogspot.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Zaragozic Acid A | C35H46O14 | CID 6438355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical analysis of the use of 14C-acetate for measuring in vivo rat cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absolute rates of cholesterol synthesis in extrahepatic tissues measured with 3H-labeled water and 14C-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tno-pharma.com [tno-pharma.com]
- 14. CHOLESTEROL SYNTHESIS FROM C14—ACETATE IN MAN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The incorporation of 14C-acetate into cholesterol in rats exposed to carbon disulphide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal and cellular models for hypolipidemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijper.org [ijper.org]
- 19. criver.com [criver.com]
- 20. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to Squalene Synthase Inhibitors: YM-53601 and Lapaquistat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of two squalene synthase inhibitors, YM-53601 and lapaquistat. Both compounds target the same enzyme in the cholesterol biosynthesis pathway but have undergone different trajectories in their development. This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways to aid in the objective assessment of their performance.
Mechanism of Action
Both this compound and lapaquistat are inhibitors of squalene synthase (farnesyl-diphosphate farnesyltransferase), a key enzyme that catalyzes the first committed step in cholesterol biosynthesis.[1][2] This enzyme is responsible for the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene.[3] By inhibiting this step, these compounds prevent the synthesis of cholesterol. Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the mevalonate pathway, squalene synthase inhibitors do not affect the production of other essential non-sterol isoprenoids, which has been a theoretical advantage to avoid certain side effects associated with statins.[4][5]
Comparative Efficacy Data
The available efficacy data for this compound is derived from preclinical animal studies, while the data for lapaquistat comes from human clinical trials. This fundamental difference in the stage of development and the species tested must be considered when comparing the two compounds.
This compound: Preclinical Efficacy in Animal Models
This compound has demonstrated potent cholesterol and triglyceride-lowering effects in various animal models.
| Animal Model | Dosage | Duration | Key Findings |
| Rhesus Monkeys | 50 mg/kg, twice daily | 21 days | 37% decrease in non-HDL-C (P<0.01).[4][6] |
| Rhesus Monkeys | 50 mg/kg (this compound) vs. 25 mg/kg (pravastatin) | 4 weeks | This compound showed a 21% reduction in non-HDL-C, significantly greater than pravastatin's 13% reduction (P<0.001).[4] |
| Guinea Pigs | 100 mg/kg, daily | 14 days | 47% reduction in non-HDL-C (P<0.001), compared to a 33% reduction with pravastatin (100 mg/kg).[6] |
| Hamsters (Normal Diet) | 50 mg/kg, daily | 5 days | 81% decrease in plasma triglycerides (P<0.001).[4][6] |
| Hamsters (High-Fat Diet) | 100 mg/kg, daily | 7 days | 73% reduction in triglycerides (P<0.001), superior to fenofibrate's 53% reduction (P<0.001).[4][6] |
| Rats | Single oral dose | - | ED₅₀ for cholesterol biosynthesis inhibition was 32 mg/kg.[4][7] |
Lapaquistat: Human Clinical Trial Efficacy
Lapaquistat (TAK-475) progressed to Phase III clinical trials before its development was halted due to potential hepatic safety issues.[8][9] The following data is pooled from 12 Phase II and III studies involving 6,151 patients.[8]
| Treatment Regimen | Dosage | Duration | Key Findings |
| Monotherapy | 100 mg, daily | 12 weeks | 21.6% to 23.4% decrease in LDL-C compared to placebo.[8][10] |
| Monotherapy | 50 mg, daily | 12 weeks | 18% decrease in LDL-C compared to placebo.[11] |
| In Combination with a Statin | 100 mg, daily | 24 weeks | An additional 18.0% to 19% decrease in LDL-C on top of statin therapy.[8][11] |
| In Combination with a Statin | 50 mg, daily | 24 weeks | An additional 14% decrease in LDL-C on top of statin therapy.[11] |
Experimental Protocols
This compound: In Vivo Animal Studies
A representative experimental workflow for evaluating the in vivo efficacy of this compound in animal models is as follows:
Protocol for Rhesus Monkey Study:
-
Animals: Rhesus monkeys were used to compare the effects of this compound and pravastatin.[4]
-
Acclimatization and Diet: Animals were fed a normal diet.[4]
-
Dosing: this compound was administered orally at doses of 12.5, 25, and 50 mg/kg twice a day for 3 weeks. In a separate 4-week study, this compound (50 mg/kg) was compared with pravastatin (25 mg/kg).[4]
-
Blood Collection: Blood samples were taken after a 16-hour fast before and during the treatment period.[4]
-
Lipid Analysis: Plasma concentrations of non-HDL-C and HDL-C were determined.[4]
Lapaquistat: Human Clinical Trials
The efficacy of lapaquistat was evaluated in randomized, double-blind, placebo- or active-controlled trials.[8]
Protocol for Monotherapy and Statin Co-administration Studies:
-
Patient Population: Patients with elevated LDL-C levels (>100 or >130 mg/dL depending on cardiovascular risk) and triglyceride levels <400 mg/dL were enrolled.[9][11]
-
Study Design: These were multi-week (6 to 96 weeks) trials.[8] Patients were randomized to receive lapaquistat (e.g., 50 mg or 100 mg daily), placebo, or an active comparator (e.g., atorvastatin).[8][9] In co-administration trials, patients were on a stable statin therapy before being randomized to receive lapaquistat or a placebo.[12]
-
Primary Efficacy Endpoint: The primary outcome was the percent change in LDL-C from baseline to the end of the study, typically measured by preparative ultracentrifugation.[9]
-
Safety Monitoring: Liver function tests (e.g., alanine aminotransferase) were closely monitored.[8]
In Vitro Inhibitory Activity
Both compounds have been shown to inhibit squalene synthase activity in vitro.
| Compound | Enzyme Source | IC₅₀ |
| This compound | Human hepatoma cells (HepG2) | 79 nM[7] |
| This compound | Hamster liver microsomes | 170 nM[7] |
| Lapaquistat (as T-91485) | Human rhabdomyosarcoma cells | 36 nM (for cholesterol biosynthesis inhibition)[13] |
| Lapaquistat (as T-91485) | Human skeletal myocytes | 45 nM (for cholesterol biosynthesis inhibition)[13] |
Safety and Development Status
This compound: Preclinical data suggested a good safety profile, with one study noting that no indications of liver damage were observed at effective doses in rhesus monkeys, in contrast to pravastatin which showed increased alanine aminotransferase at the upper safety limit.[4] However, this compound did not proceed to later-stage clinical trials.[10]
Lapaquistat: The clinical development of lapaquistat was terminated due to potential hepatic safety issues.[8][9] At a dose of 100 mg, there was an increased incidence of elevated alanine aminotransferase (ALT) levels (≥3 times the upper limit of normal).[8] Two patients receiving 100 mg of lapaquistat met the criteria for Hy's Law, indicating a risk of severe drug-induced liver injury.[8] While the 50 mg dose appeared to have a better safety profile regarding liver enzymes, the reduction in LDL-C was considered insufficient for commercial viability.[9]
Conclusion
This compound demonstrated potent lipid-lowering efficacy in various animal models, with some data suggesting a superior or comparable effect to pravastatin and fenofibrate in specific contexts.[4][6] Lapaquistat also effectively lowered LDL-C in human patients, both as a monotherapy and in combination with statins.[8] However, a direct comparison of the efficacy of these two squalene synthase inhibitors is challenging due to the different nature of the available data (preclinical vs. clinical). The development of lapaquistat was halted due to liver safety concerns, a hurdle that has faced other compounds in this class. The preclinical data for this compound was promising, but its journey through clinical development was not completed. This comparative guide highlights the therapeutic potential and the challenges associated with the development of squalene synthase inhibitors for the treatment of hyperlipidemia.
References
- 1. scbt.com [scbt.com]
- 2. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lapaquistat - Wikipedia [en.wikipedia.org]
- 6. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Squalene Synthase Inhibitor Lapaquistat Acetate: Could Anything Be Better Than Statins? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Comparing myotoxic effects of squalene synthase inhibitor, T-91485, and 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors in human myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: YM-53601 and Atorvastatin in Lipid-Lowering Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two lipid-lowering agents, YM-53601 and atorvastatin. While atorvastatin is a widely prescribed HMG-CoA reductase inhibitor (statin), this compound is a novel squalene synthase inhibitor that has demonstrated significant lipid-lowering effects in preclinical studies. This document outlines their distinct mechanisms of action, presents available efficacy and safety data from experimental studies, and provides detailed experimental protocols for key assays.
Executive Summary
Atorvastatin, a cornerstone in cardiovascular disease prevention, effectively lowers low-density lipoprotein cholesterol (LDL-C) by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] this compound, in contrast, acts further down the same pathway by inhibiting squalene synthase.[5][6] This difference in mechanism may offer a distinct therapeutic profile. Preclinical data suggests this compound is potent in reducing both cholesterol and triglycerides, in some instances more effectively than pravastatin, another statin.[5][6] However, it is crucial to note that this compound has not undergone the extensive clinical evaluation that atorvastatin has, and therefore, this comparison is based on preclinical data for this compound versus extensive clinical data for atorvastatin.
Mechanism of Action
The primary distinction between this compound and atorvastatin lies in their enzymatic targets within the cholesterol biosynthesis pathway.
Atorvastatin: As a competitive inhibitor of HMG-CoA reductase, atorvastatin blocks the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol synthesis.[1][2][3][4] This reduction in hepatic cholesterol upregulates LDL receptors on liver cells, leading to increased clearance of LDL-C from the bloodstream.[1][2]
This compound: This compound inhibits squalene synthase, the enzyme that catalyzes the conversion of farnesyl pyrophosphate to squalene.[5] This is a later step in the cholesterol biosynthesis pathway. By blocking this step, this compound also reduces the overall production of cholesterol. An important distinction is that unlike HMG-CoA reductase inhibitors, squalene synthase inhibitors do not affect the synthesis of other essential molecules derived from mevalonate, such as ubiquinone and dolichol.[5]
Below is a diagram illustrating the points of inhibition for both agents in the cholesterol biosynthesis pathway.
Data Presentation
In Vitro Efficacy of this compound
The inhibitory activity of this compound on squalene synthase has been evaluated in hepatic microsomes from various species.
| Species/Cell Line | IC₅₀ (nM) |
| Human (HepG2 cells) | 79[7] |
| Rhesus Monkey | 45[7] |
| Guinea Pig | 46[7] |
| Rat | 90[7] |
| Hamster | 170[7] |
Preclinical In Vivo Efficacy of this compound
This compound has demonstrated significant lipid-lowering effects in various animal models.
| Animal Model | Dose | Duration | % Reduction in non-HDL-C | % Reduction in Triglycerides | Reference |
| Guinea Pigs | 100 mg/kg/day | 14 days | 47% | -30% | [5] |
| Rhesus Monkeys | 50 mg/kg, twice daily | 21 days | 37% | Not specified | [5][6] |
| Hamsters (Normal Diet) | 50 mg/kg/day | 5 days | 74% | 81% | [5] |
| Hamsters (High-Fat Diet) | 100 mg/kg/day | 7 days | Not specified | 73% | [5][6] |
Clinical Efficacy of Atorvastatin
Atorvastatin has been extensively studied in clinical trials and its efficacy in lowering LDL-C is well-established.
| Daily Dose | Mean % Reduction in LDL-C |
| 2.5 mg | 25%[8] |
| 5 mg | ≥25%[8] |
| 10 mg | 37.1% |
| 20 mg | ≥25%[8] |
| 40 mg | ≥25%[8] |
| 80 mg | 51.7% - 61%[4][8] |
Safety and Tolerability Profile
| Feature | This compound (Preclinical Data) | Atorvastatin (Clinical Data) |
| General Tolerability | Well-tolerated in animal studies.[5] | Generally well-tolerated.[9][10][11] |
| Liver Effects | No indications of liver damage observed at effective doses in rhesus monkeys.[5] | Rare instances of elevated liver enzymes, particularly at higher doses.[9][10] |
| Muscle Effects | Not detailed in available preclinical studies. | Myopathy and rhabdomyolysis are rare but known side effects.[1][4] |
| Other Adverse Events | Not detailed in available preclinical studies. | Common side effects may include diarrhea, heartburn, and nausea.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
In Vitro Squalene Synthase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on squalene synthase activity.
Methodology:
-
Microsome Preparation: Hepatic microsomes were prepared from the liver tissue of rats, hamsters, guinea pigs, rhesus monkeys, and from human hepatoma HepG2 cells.
-
Assay Mixture: The reaction mixture contained hepatic microsomes, [³H]farnesyl diphosphate as the substrate, and varying concentrations of this compound.
-
Incubation: The mixture was incubated to allow the enzymatic conversion of [³H]farnesyl diphosphate to [³H]squalene.
-
Extraction and Quantification: The reaction was stopped, and the lipids, including [³H]squalene, were extracted. The amount of [³H]squalene produced was quantified using liquid scintillation counting.
-
IC₅₀ Calculation: The concentration of this compound that inhibited squalene synthase activity by 50% was determined.
In Vivo Cholesterol Biosynthesis Inhibition in Rats
Objective: To assess the in vivo efficacy of this compound in inhibiting cholesterol biosynthesis.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Drug Administration: this compound was administered orally at various doses.
-
Radiolabeling: One hour after drug administration, [¹⁴C]-acetate was injected intraperitoneally.
-
Sample Collection: After a specified time, the animals were euthanized, and liver tissue was collected.
-
Lipid Extraction: Lipids were extracted from the liver tissue.
-
Quantification: The incorporation of [¹⁴C] into cholesterol was measured to determine the rate of cholesterol biosynthesis.
-
ED₅₀ Calculation: The dose of this compound that resulted in a 50% reduction in cholesterol biosynthesis (ED₅₀) was calculated.[5]
Lipid Profile Analysis in Rhesus Monkeys
Objective: To evaluate the effect of this compound on plasma lipid levels in a non-human primate model.
Methodology:
-
Animal Model: Rhesus monkeys were fed a normal diet.
-
Drug Administration: this compound was administered orally twice daily for a specified duration (e.g., 21 days). A control group received a vehicle.
-
Blood Collection: Blood samples were collected at baseline and at regular intervals during the treatment period after an overnight fast.
-
Lipid Measurement: Plasma was separated, and total cholesterol, HDL cholesterol, and triglycerides were measured using standard enzymatic assays. Non-HDL cholesterol was calculated as total cholesterol minus HDL cholesterol.
-
Statistical Analysis: Changes in lipid parameters from baseline were compared between the this compound-treated group and the control group.
Conclusion
This compound and atorvastatin represent two different approaches to inhibiting cholesterol biosynthesis. Atorvastatin is a well-established, clinically proven HMG-CoA reductase inhibitor with a robust data set on efficacy and safety in humans. This compound, a squalene synthase inhibitor, has demonstrated promising lipid-lowering effects in preclinical models, with a potential for potent reduction of both cholesterol and triglycerides. The preclinical data suggests a favorable safety profile for this compound, particularly concerning liver effects at therapeutic doses in animal models.[5] However, without clinical trial data for this compound, a direct comparison of their performance in humans is not possible. The information presented here should serve as a guide for researchers and professionals in the field of drug development to understand the comparative preclinical profile of this compound in the context of a clinically successful agent like atorvastatin. Further investigation into the clinical potential of squalene synthase inhibitors is warranted.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Atorvastatin - Wikipedia [en.wikipedia.org]
- 5. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Atorvastatin: a safety and tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of the clinical safety profile of atorvastatin (lipitor), a new HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
YM-53601: A Potent Inhibitor of Squalene Production in Cholesterol Biosynthesis
A comparative guide for researchers, scientists, and drug development professionals on the efficacy and experimental validation of YM-53601, a novel squalene synthase inhibitor.
This compound has emerged as a significant subject of research in the field of lipid-lowering agents due to its targeted inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This guide provides a comprehensive comparison of this compound with other squalene synthase inhibitors, supported by experimental data and detailed protocols to facilitate further research and development.
Comparative Efficacy of Squalene Synthase Inhibitors
This compound demonstrates potent inhibitory activity against squalene synthase across various species. A comparative analysis of its in vitro efficacy, represented by IC50 values, against other known inhibitors is summarized below.
| Compound | Organism/Cell Line | IC50 (nM) | Ki (pM) | Reference(s) |
| This compound | Rat (liver microsomes) | 90 | - | [1] |
| Hamster (liver microsomes) | 170 | - | [1] | |
| Guinea-pig (liver microsomes) | 46 | - | [1] | |
| Rhesus monkey (liver microsomes) | 45 | - | [1] | |
| Human (HepG2 cells) | 79 | - | [1] | |
| Zaragozic Acid A | Rat (liver microsomes) | ~5 | 78 | [2][3] |
| Zaragozic Acid B | Rat (liver microsomes) | - | 29 | [3] |
| Zaragozic Acid C | Rat (liver microsomes) | - | 45 | [3] |
| Lapaquistat Acetate (TAK-475) | Human primary hepatocytes | 110 (for active metabolite) | - | [4] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme.
In addition to its in vitro potency, this compound has shown significant in vivo efficacy in reducing cholesterol biosynthesis. In rats, this compound inhibited cholesterol biosynthesis from acetate with an ED50 value of 32 mg/kg.[1][5]
Cholesterol Biosynthesis Pathway and the Role of Squalene Synthase
Squalene synthase (farnesyl-diphosphate farnesyltransferase) catalyzes the first committed step in sterol biosynthesis, the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[6] This step is a crucial control point in the pathway leading to cholesterol production. The inhibition of this enzyme prevents the formation of squalene and, consequently, cholesterol.
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound.
Experimental Protocols
In Vitro Squalene Synthase Activity Assay (Radiolabeled Method)
This protocol is adapted from methods described for measuring squalene synthase activity using a radiolabeled substrate.[2][7]
Objective: To determine the inhibitory effect of a compound on the activity of squalene synthase in vitro.
Materials:
-
Liver microsomes (e.g., from rat or HepG2 cells) as a source of squalene synthase.
-
[3H]-Farnesyl pyrophosphate ([3H]-FPP) or [14C]-Farnesyl pyrophosphate ([14C]-FPP).
-
Assay buffer: 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂, 10 mM NADPH, and 11 mM NaF.
-
This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Squalene (as a carrier).
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Prepare liver microsomes from the desired species.
-
Prepare the assay mixture in a total volume of 1 ml, containing the assay buffer, a specified amount of microsomal protein (e.g., 2.2 µg), and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for a short period at 30°C.
-
Initiate the reaction by adding the radiolabeled FPP (e.g., [14C]FPP at a final concentration of 5 µM).
-
Incubate the reaction mixture for 20 minutes at 30°C.
-
Stop the reaction by adding a strong base (e.g., KOH).
-
Extract the lipid-soluble products, including squalene, using an organic solvent (e.g., hexane).
-
Add unlabeled squalene as a carrier to facilitate precipitation.
-
Wash the organic phase to remove any unincorporated radiolabeled FPP.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to that of a control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Inhibition of Cholesterol Biosynthesis
This protocol is a generalized method based on studies evaluating the in vivo efficacy of cholesterol synthesis inhibitors.[5][8]
Objective: To assess the effect of a test compound on the rate of cholesterol biosynthesis in a living organism.
Materials:
-
Test animals (e.g., rats or mice).
-
This compound or other test inhibitors.
-
Radiolabeled precursor, such as [14C]-acetate or deuterated water (²H₂O).
-
Anesthetic and surgical tools for tissue collection.
-
Equipment for lipid extraction and analysis (e.g., gas chromatography-mass spectrometry (GC-MS) for ²H₂O studies or scintillation counting for radiolabeled acetate studies).
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Administer the test inhibitor (e.g., this compound) orally or via another appropriate route at various doses.
-
After a specified period (e.g., 1 hour post-inhibitor administration), administer the radiolabeled precursor (e.g., intraperitoneal injection of [14C]-acetate).
-
Allow a set amount of time for the precursor to be incorporated into newly synthesized cholesterol (e.g., 24-48 hours for ²H₂O).
-
Collect blood samples and/or euthanize the animals to collect liver tissue.
-
Extract the total lipids from the plasma or liver tissue.
-
Isolate the cholesterol fraction from the lipid extract.
-
Quantify the amount of radiolabel incorporated into the cholesterol using scintillation counting or determine the enrichment of the stable isotope using GC-MS.
-
Calculate the rate of cholesterol synthesis and the percentage of inhibition for each dose of the inhibitor.
-
Determine the ED50 value, the dose of the inhibitor that causes a 50% reduction in cholesterol synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating a potential squalene synthase inhibitor.
Caption: General workflow for the evaluation of squalene synthase inhibitors.
Conclusion
This compound is a potent inhibitor of squalene synthase, demonstrating significant efficacy both in vitro and in vivo. Its ability to effectively block the production of squalene makes it a valuable tool for research into cholesterol metabolism and a potential candidate for the development of new lipid-lowering therapies. The provided comparative data and detailed experimental protocols offer a solid foundation for scientists and researchers to further investigate this compound and other compounds targeting this crucial enzymatic step in the cholesterol biosynthesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and cytoprotective effects of a squalene synthase inhibitor, TAK-475 active metabolite-I, in immune cells simulating mevalonate kinase deficiency (MKD)-like condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. med.libretexts.org [med.libretexts.org]
- 7. Functional characterization of squalene synthase and squalene epoxidase in Taraxacum koksaghyz - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying cholesterol synthesis in vivo using 2H2O: enabling back-to-back studies in the same subject - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of YM-53601 in Statin-Hyporesponsive Models and its Position Among Statin Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of YM-53601, a squalene synthase inhibitor, and its potential efficacy in patient populations that may be resistant or hyporesponsive to statin therapy. We will examine the mechanism of action of this compound, present preclinical data comparing its lipid-lowering effects to a statin (pravastatin) and a fibrate (fenofibrate), and contextualize its potential role alongside other established statin alternatives.
Introduction to Statin Resistance and the Need for Alternatives
Statins are the cornerstone of therapy for hypercholesterolemia, primarily by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. However, a subset of patients exhibits statin resistance or intolerance, characterized by an insufficient lipid-lowering response or the development of adverse effects, most commonly muscle-related symptoms. This necessitates the exploration of alternative therapeutic strategies that target different nodes in lipid metabolism.
Current alternatives to statins include cholesterol absorption inhibitors (e.g., ezetimibe), PCSK9 inhibitors (e.g., evolocumab, alirocumab), and ATP-citrate lyase (ACL) inhibitors (e.g., bempedoic acid).[1][2][3] These agents offer different mechanisms to lower LDL cholesterol and provide therapeutic options for patients who cannot achieve their lipid goals with statins alone.
This compound emerges as a potential alternative by targeting squalene synthase, an enzyme that acts downstream of HMG-CoA reductase in the cholesterol synthesis pathway.[4] This distinct mechanism of action suggests it may be effective in scenarios where statin efficacy is limited.
Mechanism of Action: this compound vs. Statins
Statins competitively inhibit HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate. This is an early and rate-limiting step in cholesterol biosynthesis. By inhibiting this step, statins reduce the intracellular pool of cholesterol, leading to the upregulation of LDL receptors on the surface of hepatocytes and increased clearance of LDL cholesterol from the circulation.
This compound, on the other hand, inhibits squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[5] This enzyme catalyzes the dimerization of two molecules of farnesyl pyrophosphate to form squalene, the first committed step in sterol biosynthesis.[4] By blocking this step, this compound directly reduces the synthesis of cholesterol. Unlike HMG-CoA reductase inhibitors, squalene synthase inhibitors do not affect the synthesis of other important molecules derived from mevalonate, such as ubiquinone and dolichol.[4]
Below is a diagram illustrating the cholesterol biosynthesis pathway and the points of inhibition for statins and this compound.
Comparative Efficacy Data
Preclinical studies in various animal models have demonstrated the lipid-lowering efficacy of this compound. The following tables summarize the key quantitative data from these studies, comparing this compound with pravastatin and fenofibrate.
Table 1: Effect of this compound vs. Pravastatin on Plasma Non-HDL Cholesterol (nonHDL-C)
| Animal Model | Treatment Group | Dose | Duration | % Reduction in nonHDL-C |
| Guinea Pigs | This compound | 100 mg/kg/day | 14 days | 47% (P<0.001)[4] |
| Pravastatin | 100 mg/kg/day | 14 days | 33% (P<0.001)[4] | |
| Rhesus Monkeys | This compound | 50 mg/kg, twice daily | 21 days | 37% (P<0.01)[4] |
| Pravastatin | 25 mg/kg, twice daily | 28 days | No significant reduction[4] |
The data from rhesus monkeys is particularly noteworthy, as their lipid metabolism more closely resembles that of humans. The lack of efficacy of pravastatin in this model suggests it may represent a statin-hyporesponsive state, where this compound demonstrates a significant cholesterol-lowering effect.
Table 2: Effect of this compound vs. Fenofibrate on Plasma Triglycerides
| Animal Model | Diet | Treatment Group | Dose | Duration | % Reduction in Triglycerides |
| Hamsters | Normal | This compound | 50 mg/kg/day | 5 days | 81% (P<0.001)[4] |
| Hamsters | High-Fat | This compound | 100 mg/kg/day | 7 days | 73% (P<0.001)[4] |
| High-Fat | Fenofibrate | 100 mg/kg/day | 7 days | 53% (P<0.001)[4] |
These results indicate that this compound has a potent triglyceride-lowering effect, superior to that of the fibrate fenofibrate in a high-fat diet hamster model.[4]
Table 3: In Vitro Inhibitory Activity of this compound on Squalene Synthase
| Source of Hepatic Microsomes | IC50 (nM) |
| Rat | 90[5] |
| Hamster | 170[5] |
| Guinea Pig | 46[5] |
| Rhesus Monkey | 45[5] |
| Human (HepG2 cells) | 79[5] |
This compound demonstrates potent inhibition of squalene synthase across multiple species, including human-derived cells.[5]
Experimental Protocols
The following are summaries of the methodologies used in the key preclinical studies of this compound.
In Vivo Cholesterol Biosynthesis Inhibition in Rats [4]
-
Animals: Male Sprague-Dawley rats.
-
Procedure: A single oral dose of this compound (6.25, 12.5, 25, or 50 mg/kg) was administered. One hour later, [¹⁴C]-acetate was injected intraperitoneally.
-
Endpoint: The incorporation of radiolabeled acetate into cholesterol was measured to determine the inhibition of cholesterol biosynthesis. The ED₅₀ value for this compound was calculated to be 32 mg/kg.[4][5]
Lipid-Lowering Efficacy in Guinea Pigs [4]
-
Animals: Male Hartley guinea pigs.
-
Procedure: this compound (10, 30, or 100 mg/kg) or pravastatin (100 mg/kg) was administered orally once daily for 14 days.
-
Endpoint: Plasma levels of total cholesterol, HDL cholesterol, and non-HDL cholesterol were measured.
Lipid-Lowering Efficacy in Rhesus Monkeys [4]
-
Animals: Male rhesus monkeys.
-
Procedure: this compound (50 mg/kg) or pravastatin (25 mg/kg) was administered orally twice daily for 21 or 28 days, respectively.
-
Endpoint: Plasma levels of non-HDL cholesterol were monitored throughout the treatment period.
Triglyceride-Lowering Efficacy in Hamsters [4]
-
Animals: Male Syrian golden hamsters.
-
Procedure:
-
Normal Diet: this compound was administered orally once daily for 5 days.
-
High-Fat Diet: Hamsters were fed a high-fat diet for a specified period. This compound (10, 30, or 100 mg/kg) or fenofibrate (100 mg/kg) was administered orally once daily for 7 days.
-
-
Endpoint: Plasma triglyceride levels were measured.
Below is a workflow diagram for a typical in vivo efficacy study.
Comparison with Other Statin Alternatives
To provide a broader context, the table below compares the mechanism of action of this compound with other major classes of non-statin lipid-lowering therapies.
Table 4: Mechanistic Comparison of Statin Alternatives
| Drug Class | Example(s) | Mechanism of Action |
| Squalene Synthase Inhibitors | This compound | Inhibits the conversion of farnesyl pyrophosphate to squalene, a late step in cholesterol synthesis.[4] |
| Cholesterol Absorption Inhibitors | Ezetimibe | Inhibits the absorption of dietary and biliary cholesterol from the small intestine.[1][2] |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | Monoclonal antibodies that bind to and inhibit PCSK9, preventing the degradation of LDL receptors and increasing LDL cholesterol clearance.[1][3] |
| ATP-Citrate Lyase (ACL) Inhibitors | Bempedoic Acid | Inhibits an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway, primarily in the liver.[2][6] |
| Fibrates | Fenofibrate, Gemfibrozil | Activate PPARα, leading to increased lipoprotein lipase activity and clearance of triglyceride-rich lipoproteins.[1] |
| Bile Acid Sequestrants | Cholestyramine, Colesevelam | Bind to bile acids in the intestine, preventing their reabsorption and promoting their excretion. This increases the conversion of cholesterol to bile acids in the liver.[1][3] |
The mechanism of PCSK9 inhibitors is further detailed in the diagram below.
Conclusion
This compound, a potent squalene synthase inhibitor, demonstrates significant cholesterol and triglyceride-lowering effects in preclinical models. Its efficacy in a rhesus monkey model, where pravastatin was ineffective, suggests a potential role in treating patients with statin-hyporesponsive hypercholesterolemia. The distinct downstream mechanism of action in the cholesterol biosynthesis pathway offers a complementary strategy to statin therapy and other existing alternatives. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human populations, particularly in those who are statin-resistant or intolerant.
References
- 1. buzzrx.com [buzzrx.com]
- 2. bhf.org.uk [bhf.org.uk]
- 3. Alternatives to Statins for Lowering Cholesterol [healthline.com]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Blogs & News [mydoctor.kaiserpermanente.org]
Specificity of YM-53601 for Squalene Synthase: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of YM-53601, a potent squalene synthase inhibitor, with other relevant inhibitors, focusing on its specificity and performance based on available experimental data. Squalene synthase represents a critical enzyme in the cholesterol biosynthesis pathway, and its inhibition is a key strategy for the development of lipid-lowering therapeutics.
Executive Summary
This compound is a highly potent inhibitor of squalene synthase, with IC50 values in the nanomolar range across various species. This positions it as a strong candidate for therapeutic applications. However, a comprehensive evaluation of its specificity is crucial to assess its potential for off-target effects. This guide compares this compound with two other well-characterized squalene synthase inhibitors: lapaquistat (TAK-475) and zaragozic acid. While direct comparative studies on the broad enzymatic selectivity of this compound are limited in the public domain, this guide synthesizes available data to provide a current understanding of its performance profile.
Inhibitor Performance Comparison
The following table summarizes the inhibitory potency of this compound and its comparators against their primary target, squalene synthase.
| Inhibitor | Target Enzyme | Species/Cell Line | IC50 | Citation |
| This compound | Squalene Synthase | Human (HepG2) | 79 nM | [1] |
| Squalene Synthase | Rat (liver microsomes) | 90 nM | [1] | |
| Squalene Synthase | Hamster (liver microsomes) | 170 nM | [1] | |
| Squalene Synthase | Guinea-pig (liver microsomes) | 46 nM | [1] | |
| Squalene Synthase | Rhesus monkey (liver microsomes) | 45 nM | [1] | |
| Lapaquistat (TAK-475) | Squalene Synthase | Human (HepG2 cells) | pIC50 = 6.82 | [2] |
| de novo cholesterol synthesis | Human primary hepatocytes | 110 nM | [3] | |
| Zaragozic Acid A | Squalene Synthase | Rat (liver) | Ki = 78 pM | [4] |
| Cholesterol Synthesis | Mouse (acute hepatic) | IC50 = 6 µM | [5] |
Off-Target Activity and Specificity
An ideal enzyme inhibitor exhibits high selectivity for its intended target to minimize unwanted side effects. The available data on the off-target activities of these inhibitors are presented below.
| Inhibitor | Off-Target Enzyme | IC50 | Citation |
| Zaragozic Acid D and D2 | Farnesyl-protein transferase | 100 nM | [6] |
| Zaragozic Acid D3 | Farnesyl-protein transferase | 0.60 µM | |
| Geranylgeranyl-protein transferase | Similar to farnesyl-protein transferase inhibition |
Notably, some zaragozic acids have been shown to inhibit farnesyl-protein transferase and geranylgeranyl-protein transferase, enzymes that utilize farnesyl pyrophosphate as a substrate, similar to squalene synthase.[6] This suggests a potential for off-target effects within the broader isoprenoid biosynthesis pathway. Information regarding the selectivity profile of this compound and lapaquistat against these and other enzymes is not as readily available in the reviewed literature. One source mentions that this compound is an inhibitor of farnesyl-diphosphate farnesyltransferase 1 (FDFT1), which is another name for squalene synthase, thus not indicating an off-target activity.[1][7]
Experimental Protocols
In Vitro Squalene Synthase Inhibition Assay (Microsomal Preparation)
This protocol outlines a general method for determining the inhibitory activity of compounds against squalene synthase using liver microsomes.
1. Preparation of Liver Microsomes:
-
Homogenize fresh liver tissue in a suitable buffer (e.g., phosphate buffer with sucrose and EDTA).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer and store at -80°C until use.
2. Assay Reaction:
-
The reaction mixture typically contains:
-
Liver microsomes (as the source of squalene synthase)
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
NADPH
-
[3H]farnesyl pyrophosphate (FPP) as the substrate
-
The test inhibitor (e.g., this compound) at various concentrations.
-
-
Initiate the reaction by adding the substrate ([3H]FPP).
-
Incubate the reaction mixture at 37°C for a defined period.
3. Product Extraction and Quantification:
-
Stop the reaction by adding a quenching solution (e.g., a mixture of ethanol and potassium hydroxide).
-
Saponify the mixture by heating to hydrolyze lipids.
-
Extract the lipid-soluble products, including [3H]squalene, using an organic solvent (e.g., petroleum ether or hexane).
-
Quantify the amount of [3H]squalene formed using liquid scintillation counting.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
An alternative colorimetric assay measures the consumption of the cofactor NADPH at 340 nm, as its depletion is proportional to squalene synthase activity.[8]
Visualizing the Pathway and Inhibition
The following diagrams illustrate the cholesterol biosynthesis pathway, the experimental workflow for evaluating inhibitors, and the logical relationship of inhibitor specificity.
Caption: Cholesterol biosynthesis pathway highlighting the inhibition points of statins and squalene synthase inhibitors.
Caption: Experimental workflow for determining the IC50 of squalene synthase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and cytoprotective effects of a squalene synthase inhibitor, TAK-475 active metabolite-I, in immune cells simulating mevalonate kinase deficiency (MKD)-like condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Squalene Synthase (SQS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Independent Verification of YM-53601's Lipid-Lowering Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipid-lowering effects of YM-53601, a squalene synthase inhibitor, with other established lipid-lowering agents. The information presented is collated from independent preclinical studies, offering supporting experimental data and detailed methodologies for key experiments.
Executive Summary
This compound has demonstrated significant efficacy in reducing plasma cholesterol and triglyceride levels in various animal models.[1][2][3] As an inhibitor of squalene synthase, it acts on a pivotal step in the cholesterol biosynthesis pathway.[1][2] Notably, studies have shown its potency to be superior to or comparable with commonly used lipid-lowering drugs such as pravastatin (an HMG-CoA reductase inhibitor) and fenofibrate (a fibrate) in specific preclinical settings.[2][3] Beyond inhibiting cholesterol synthesis, this compound has been found to enhance the clearance of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) from the plasma and suppress the biosynthesis of fatty acids and triglycerides.[4][5][6][7]
Mechanism of Action: Squalene Synthase Inhibition
This compound exerts its primary lipid-lowering effect by inhibiting the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1] This enzyme catalyzes the conversion of farnesyl pyrophosphate to squalene, a critical, committed step in the cholesterol biosynthesis pathway. By blocking this step, this compound effectively reduces the de novo synthesis of cholesterol in the liver.
Caption: Inhibition of Cholesterol Biosynthesis by this compound.
Comparative Efficacy: this compound vs. Other Hypolipidemic Agents
Preclinical studies have compared the efficacy of this compound with that of a statin (pravastatin) and a fibrate (fenofibrate). The following tables summarize the key quantitative findings from these independent verifications.
Cholesterol-Lowering Effects
Table 1: Comparison of Non-HDL Cholesterol Reduction
| Animal Model | Compound | Dosage | Duration | % Reduction in non-HDL-C | Reference |
| Guinea Pigs | This compound | 100 mg/kg/day | 14 days | 47% (p<0.001) | [2] |
| Pravastatin | 100 mg/kg/day | 14 days | 33% (p<0.001) | [2] | |
| Rhesus Monkeys | This compound | 50 mg/kg, twice daily | 21 days | 37% (p<0.01) | [2][3] |
| Pravastatin | 25 mg/kg, twice daily | 28 days | No significant reduction | [2][3] | |
| Hamsters | This compound | 50 mg/kg/day | 5 days | ~70% | [1] |
Triglyceride-Lowering Effects
Table 2: Comparison of Triglyceride Reduction
| Animal Model | Diet | Compound | Dosage | Duration | % Reduction in Triglycerides | Reference |
| Hamsters | Normal | This compound | 50 mg/kg/day | 5 days | 81% (p<0.001) | [2][3] |
| Hamsters | High-Fat | This compound | 100 mg/kg/day | 7 days | 73% (p<0.001) | [2][3] |
| Fenofibrate | 100 mg/kg/day | 7 days | 53% (p<0.001) | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vivo Inhibition of Cholesterol Biosynthesis
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Rats were administered a single oral dose of this compound (6.25, 12.5, 25, or 50 mg/kg). Two hours post-administration, [1-14C]acetic acid was injected intravenously. One hour after the acetic acid injection, the rats were euthanized, and their livers were excised.
-
Analysis: Hepatic lipids were extracted and saponified. The digitonin-precipitable sterols (representing newly synthesized cholesterol) were isolated, and the radioactivity was measured using a liquid scintillation counter. The dose-dependent inhibition of cholesterol biosynthesis was then calculated.[1]
-
ED50: The effective dose required to inhibit cholesterol biosynthesis by 50% in rats was determined to be 32 mg/kg.[1][2][3]
Caption: Workflow for In Vivo Cholesterol Biosynthesis Assay.
VLDL and LDL Clearance Rate Studies
-
Animal Model: Male Syrian hamsters.
-
Labeling: VLDL and LDL were labeled with the fluorescent dye 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI).
-
Procedure: Hamsters were treated with this compound (50 mg/kg) for 5 days. Following treatment, DiI-labeled VLDL or LDL was injected intravenously.
-
Analysis: Blood samples were collected at various time points post-injection, and the fluorescence remaining in the plasma was measured to determine the rate of clearance of the labeled lipoproteins.[4][7][8]
Inhibition of Lipogenic Biosynthesis
-
Animal Model: Male Sprague-Dawley rats and Syrian hamsters pre-treated with cholestyramine to upregulate lipid synthesis.
-
Procedure: A single oral dose of this compound was administered. This was followed by an intravenous injection of [1-14C]acetic acid.
-
Analysis: After one hour, plasma and liver samples were collected. Lipids were extracted, and the radioactivity incorporated into triglycerides and free fatty acids was measured to determine the rate of their biosynthesis.[5][6]
Additional Mechanistic Insights
Beyond its primary mechanism, this compound has been shown to influence other aspects of lipid metabolism:
-
Enhanced Lipoprotein Clearance: this compound treatment enhances the clearance rate of both VLDL and LDL from the plasma in hamsters.[4][7][8] The enhancement of LDL clearance appears to involve both LDL receptor-dependent and independent pathways.[4][7][8]
-
Inhibition of VLDL Secretion: The compound has been observed to inhibit the secretion of triglycerides and cholesterol in VLDL from the liver.[5] This was demonstrated in hamster models where VLDL degradation was inhibited by Triton WR1339 or protamine sulfate.[6]
-
Suppression of Fatty Acid and Triglyceride Biosynthesis: In rats and hamsters, a single administration of this compound inhibited the biosynthesis of triglycerides and free fatty acids at a similar dose range to that which inhibits cholesterol biosynthesis.[5][6]
Caption: Multiple Mechanisms of this compound in Lipid Reduction.
Conclusion
Independent preclinical studies provide robust verification of the lipid-lowering effects of this compound. Its dual action of potently reducing both cholesterol and triglycerides, in some cases superior to standard therapies like pravastatin and fenofibrate in animal models, highlights its potential as a novel therapeutic agent. The multifaceted mechanism, encompassing inhibition of cholesterol and fatty acid synthesis, enhanced lipoprotein clearance, and reduced VLDL secretion, suggests a comprehensive approach to managing dyslipidemia. Further clinical investigation is warranted to translate these promising preclinical findings to human subjects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of YM-53601: A Procedural Guide
For Immediate Release
To ensure the safety of laboratory personnel and the protection of our environment, this document provides essential guidance on the proper disposal procedures for YM-53601, a squalene synthase inhibitor. This procedural information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings. Adherence to these guidelines is crucial for maintaining a safe and compliant research environment.
Key Operational Data for this compound
A summary of the pertinent physical and chemical properties of this compound is provided below to inform safe handling and disposal practices.
| Property | Data |
| Chemical Name | (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride |
| Molecular Formula | C₂₁H₂₁FN₂O · HCl |
| Molecular Weight | 372.9 g/mol |
| Appearance | Solid |
| Storage (Solid) | Store at -20°C. |
| Storage (In Solvent) | Store at -80°C for up to 6 months; -20°C for up to 1 month. |
| Solubility | Soluble in DMSO (20 mg/ml), DMF (20 mg/ml), and Ethanol (2 mg/ml). Sparingly soluble in DMSO:PBS (pH 7.2) (1:3) at 0.25 mg/ml. |
Step-by-Step Disposal Protocol for this compound
The following experimental protocol outlines the recommended step-by-step procedure for the safe disposal of this compound.
Objective: To safely collect, label, and transfer this compound waste for disposal by a certified professional or an institution's Environmental Health and Safety (EHS) department.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Chemical waste container (sealable, clearly labeled).
-
Hazardous waste labels.
-
Inert absorbent material (e.g., vermiculite or sand) for spill control.
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Segregate Waste:
-
Solid Waste: Collect any unused or expired solid this compound, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated filter paper), in a designated, sealable chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled liquid chemical waste container. Do not pour solutions of this compound down the drain.
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
-
-
Label Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "(E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride (this compound)".
-
Include the approximate amount of the compound in the container.
-
Note the date of waste generation.
-
Affix any other labels required by your institution's EHS department.
-
-
Store Waste Securely:
-
Store the sealed waste containers in a designated, secure area, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for the handover of chemical waste.
-
-
Decontaminate Work Area:
-
Thoroughly decontaminate the work area where this compound was handled using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose of any cleaning materials (e.g., paper towels) as solid chemical waste.
-
-
Handle Spills Appropriately:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material and place it in a sealed hazardous waste container.
-
Decontaminate the spill area as described in step 6.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the research community.
Safeguarding Your Research: A Guide to Handling YM-53601
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with YM-53601, a potent squalene synthase inhibitor. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent enzyme inhibitor with limited publicly available toxicity data, a cautious approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Must be worn at all times when handling this compound in solid or solution form. They should provide a complete seal around the eyes to protect from splashes. |
| Face Shield | Required when there is a significant risk of splashing, such as during bulk preparation of solutions or when handling larger quantities. To be worn in conjunction with safety goggles. | |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Change gloves immediately if contaminated. Do not wear gloves outside of the designated handling area. |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat is mandatory to protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher Respirator | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. All respirator use must be in accordance with your institution's respiratory protection program. |
Operational Plan: Step-by-Step Handling Protocol
Following a structured workflow is critical to minimize exposure risk. The following procedure outlines the safe handling of this compound from receipt to use.
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a designated, clearly labeled, and well-ventilated area at -20°C for short-term storage or -80°C for long-term storage.
-
-
Preparation of Solutions :
-
All handling of powdered this compound and preparation of stock solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of non-sparking spatulas and weighing papers.
-
When dissolving, add the solvent slowly to the solid to avoid splashing.
-
-
Experimental Use :
-
Clearly label all vessels containing this compound.
-
When transferring solutions, use appropriate volumetric pipettes with pipette aids to prevent mouth pipetting.
-
Work on an absorbent, disposable bench liner to contain any potential spills.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for potent pharmaceutical compound disposal. |
| Solutions of this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container immediately after use. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous waste. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
